Fulvotomentoside A
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-9-(hydroxymethyl)-10-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94O26/c1-24-34(64)37(67)41(71)48(77-24)83-46-44(81-47-40(70)35(65)27(62)21-75-47)28(63)22-76-51(46)80-33-11-12-54(4)31(55(33,5)23-61)10-13-57(7)32(54)9-8-25-26-18-53(2,3)14-16-58(26,17-15-56(25,57)6)52(74)84-50-43(73)39(69)45(30(20-60)79-50)82-49-42(72)38(68)36(66)29(19-59)78-49/h8,24,26-51,59-73H,9-23H2,1-7H3/t24-,26+,27+,28-,29+,30+,31?,32+,33-,34-,35-,36+,37+,38-,39+,40+,41+,42+,43+,44-,45+,46+,47+,48-,49-,50-,51-,54-,55?,56+,57+,58-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODCQSBZHQZMEW-NDVYAFTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)O)OC1C(C(C(CO1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC=C6[C@H]7CC(CC[C@@]7(CC[C@]6([C@@]5(CCC4C3(C)CO)C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)(C)C)C)O)O[C@@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1207.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122739-11-1 | |
| Record name | Fulvotomentoside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122739111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Unveiling Fulvotomentoside A: A Technical Guide for Researchers
For Immediate Release
[City, State] – November 17, 2025 – Fulvotomentoside A, a complex triterpenoid saponin, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, biological activities, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a triterpenoid saponin isolated from the flowers of Lonicera fulvotomentosa.[1][2] Its chemical formula is C₅₈H₉₄O₂₆.[2] The structure was elucidated through spectroscopic analysis, including infrared (IR), mass spectrometry (MS), and both 1H and 13C nuclear magnetic resonance (NMR).[2]
The structure of this compound has been determined to be 3-O-β-D-xylopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl-hederagenin-28-O-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside.[2] A revision of its structure has been proposed as 3-O-β-D-xylopyranosyl(1→3)-α-L-rhamnopyranosyl(1→2)-α-L-arabinopyranosyl hederagenin-28-O-β-D-glucopyranosy(1→6)-β-D-glucopyranosyl ester, also known as Decaisoside E.[3]
| Property | Value | Source |
| Chemical Formula | C₅₈H₉₄O₂₆ | [2] |
| Molecular Weight | 1207.3 g/mol | PubChem |
| Type of Compound | Triterpenoid Saponin | [4] |
| Natural Source | Lonicera fulvotomentosa | [1][2] |
Biological Activity and Mechanism of Action
Triterpenoid saponins from the Lonicera genus, including this compound, are known to possess a range of biological activities, such as hepatoprotective, anti-inflammatory, anti-bacterial, and anti-tumor effects.[4][5]
A study on the total saponins from Lonicera fulvotomentosa, referred to as Fulvotomentosides, demonstrated significant protective effects against acetaminophen-induced hepatotoxicity in mice.[6] Pretreatment with these saponins led to a significant decrease in serum alanine aminotransferase and sorbitol dehydrogenase activities, which are markers of liver damage.[6]
The proposed mechanism for this hepatoprotective effect involves two key pathways:
-
Decreased toxic activation of acetaminophen: The saponin mixture was found to decrease the levels of hepatic cytochrome P-450, cytochrome b5, and NADPH-cytochrome c reductase, enzymes involved in the metabolic activation of acetaminophen to its toxic intermediate.[6]
-
Increased detoxification: The treatment increased the activity of hepatic glucuronyltransferase, an enzyme responsible for the detoxification of acetaminophen through glucuronidation, leading to a higher urinary excretion of the non-toxic metabolite.[6]
While this study provides valuable insights, it is important to note that it was conducted using a mixture of saponins. Further research is required to determine the specific contribution of this compound to these observed effects and to elucidate its activity in other biological assays.
Experimental Protocols
Isolation of this compound
The following is a general protocol based on the isolation of saponins from Lonicera fulvotomentosa:
-
Extraction: The dried and powdered flowers of Lonicera fulvotomentosa are extracted with a suitable solvent, such as methanol.[2]
-
Fractionation: The crude extract is then subjected to fractionation using various chromatographic techniques. This may involve partitioning with different solvents of increasing polarity.
-
Purification: Individual saponins, including this compound, are isolated and purified using repeated column chromatography on silica gel or other stationary phases, eluting with a gradient of solvents like chloroform and methanol.[2]
Structural Elucidation
The structure of the isolated compound is determined using a combination of the following spectroscopic methods:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[2]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments are performed to establish the connectivity of atoms and the stereochemistry of the molecule.[2]
In Vivo Hepatotoxicity Assay
The following protocol outlines the methodology used to assess the hepatoprotective effects of Fulvotomentosides against acetaminophen-induced liver injury in mice:
-
Animal Model: Male mice are used for the study.
-
Treatment: Mice are pretreated with the saponin mixture (administered subcutaneously for three consecutive days).[6]
-
Induction of Hepatotoxicity: On the third day, acetaminophen is administered intraperitoneally to induce liver damage.[6]
-
Sample Collection and Analysis:
-
Blood samples are collected to measure the serum activities of alanine aminotransferase (ALT) and sorbitol dehydrogenase (SDH) as indicators of liver damage.[6]
-
Liver tissue is collected to prepare microsomes for the in vitro assessment of cytochrome P-450, cytochrome b5, and NADPH-cytochrome c reductase levels.[6]
-
Urine is collected to analyze the excretion of acetaminophen metabolites.[6]
-
Hepatic glucuronyltransferase activity is measured in liver homogenates.[6]
-
Visualizing the Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism of the hepatoprotective effect of the total saponins from Lonicera fulvotomentosa.
This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutic agents. The provided information on this compound highlights the importance of further investigation into its specific biological activities and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. [Studies on the chemical constituents of Lonicera fulvotomentosa Hsu et S.C. Cheng] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 4. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective effects of fulvotomentosides on acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Biosynthetic Pathway of Fulvotomentoside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvotomentoside A, a complex triterpenoid saponin isolated from Lonicera fulvotomentosa, represents a class of natural products with significant potential for therapeutic applications. Triterpenoid saponins from Lonicera species have demonstrated a range of biological activities, including antiviral and anti-inflammatory properties. A thorough understanding of the biosynthetic pathway of this compound is crucial for its potential biotechnological production, derivatization, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, based on current scientific knowledge of saponin biosynthesis in the Lonicera genus. It also outlines the key experimental methodologies required for the complete elucidation of this pathway.
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that can be divided into three main stages: the formation of the triterpenoid backbone, the oxidation of this backbone to form the aglycone, and the subsequent glycosylation to yield the final saponin.
Stage 1: Triterpenoid Backbone Formation
The pathway begins with the cyclization of 2,3-oxidosqualene, a common precursor for sterols and triterpenoids in plants.[1] In the case of oleanane-type saponins like this compound, this cyclization is catalyzed by β-amyrin synthase (β-AS), an oxidosqualene cyclase (OSC), to produce the pentacyclic triterpenoid, β-amyrin.[2]
Stage 2: Aglycone Formation (Hederagenin Biosynthesis)
The β-amyrin backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s), to form the aglycone hederagenin.[3] This process involves the following key steps:
-
Oxidation to Oleanolic Acid: The C-28 methyl group of β-amyrin is oxidized to a carboxylic acid, a reaction catalyzed by an oleanolic acid synthase (OAS), which is a type of P450 enzyme.[2] This step yields oleanolic acid.
-
Hydroxylation to Hederagenin: Oleanolic acid is then hydroxylated at the C-23 position to form hederagenin. This reaction is also catalyzed by a P450 enzyme.[4]
Stage 3: Glycosylation
The final and most complex stage in the biosynthesis of this compound is the sequential attachment of five sugar moieties to the hederagenin aglycone. This process is carried out by a series of specific UDP-glycosyltransferases (UGTs).[2][5] Each UGT is responsible for transferring a specific sugar from a UDP-sugar donor to a specific position on the aglycone or the growing sugar chain.
The structure of this compound is 3-O-beta-D-xylopyranosyl-(1-3)-alpha-L-rhamnopyranosyl-(1-2)-alpha-L-arabinopyranosyl-hederagenin-28-O-beta-D-glucopyranosyl-(1-4)-beta-D-glucopyranoside. This indicates two separate glycosylation events on the hederagenin backbone, one at the C-3 position and another at the C-28 position.
-
C-3 Glycosylation: A chain of three sugars (arabinose, rhamnose, and xylose) is attached to the hydroxyl group at the C-3 position of hederagenin. This likely involves three distinct UGTs acting in a specific order.
-
C-28 Glycosylation: A disaccharide of two glucose units is attached to the carboxylic acid group at the C-28 position. This is likely catalyzed by two specific UGTs.
While the general classes of enzymes are known, the specific UGTs responsible for the precise glycosylation pattern of this compound have yet to be identified and characterized.
Caption: Putative biosynthetic pathway of this compound.
Quantitative Data
As the complete biosynthetic pathway for this compound has not been fully elucidated, quantitative data for the enzymes involved are not yet available. The following table provides a template for summarizing such data once it has been determined through experimental investigation.
| Enzyme | Substrate | Kcat (s⁻¹) | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |
| β-Amyrin Synthase (β-AS) | 2,3-Oxidosqualene | TBD | TBD | TBD | TBD | TBD |
| Oleanolic Acid Synthase (OAS) | β-Amyrin | TBD | TBD | TBD | TBD | TBD |
| Hederagenin Hydroxylase (P450) | Oleanolic Acid | TBD | TBD | TBD | TBD | TBD |
| UGT1 (Arabinose Transferase) | Hederagenin | TBD | TBD | TBD | TBD | TBD |
| UGT2 (Rhamnose Transferase) | Hederagenin-3-O-Arabinose | TBD | TBD | TBD | TBD | TBD |
| UGT3 (Xylose Transferase) | Intermediate Glycoside | TBD | TBD | TBD | TBD | TBD |
| UGT4 (Glucose Transferase) | Hederagenin | TBD | TBD | TBD | TBD | TBD |
| UGT5 (Glucose Transferase) | Hederagenin-28-O-Glucose | TBD | TBD | TBD | TBD | TBD |
| TBD: To Be Determined |
Experimental Protocols for Pathway Elucidation
The complete elucidation of the this compound biosynthetic pathway requires a combination of transcriptomics, gene cloning, heterologous expression, and in vitro enzymatic assays. The following is a generalized experimental workflow.
3.1. Transcriptome Analysis and Candidate Gene Identification
-
Objective: To identify candidate genes encoding the enzymes involved in the biosynthesis of this compound.
-
Methodology:
-
Extract RNA from various tissues of Lonicera fulvotomentosa (e.g., leaves, flowers, roots) at different developmental stages.
-
Perform high-throughput RNA sequencing (RNA-seq) to generate a comprehensive transcriptome.
-
Assemble the transcriptome and annotate the unigenes by comparing them against public databases (e.g., NCBI, KEGG).
-
Identify unigenes that show homology to known β-AS, P450s (specifically OAS and hydroxylases), and UGTs.
-
Analyze the expression patterns of these candidate genes. Genes that are highly expressed in tissues where this compound accumulates are strong candidates.
-
3.2. Gene Cloning and Heterologous Expression
-
Objective: To produce functional recombinant enzymes for in vitro characterization.
-
Methodology:
-
Design gene-specific primers based on the sequences of the candidate genes identified from the transcriptome.
-
Amplify the full-length coding sequences of the candidate genes from Lonicera fulvotomentosa cDNA using PCR.
-
Clone the amplified gene sequences into suitable expression vectors (e.g., for E. coli or yeast).
-
Transform the expression constructs into a suitable heterologous host (E. coli for soluble enzymes, yeast for membrane-bound P450s).
-
Induce the expression of the recombinant proteins.
-
Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
3.3. In Vitro Enzyme Assays
-
Objective: To determine the function of the candidate enzymes by testing their ability to catalyze the predicted reactions.
-
Methodology:
-
Prepare a reaction mixture containing the purified recombinant enzyme, the putative substrate (e.g., 2,3-oxidosqualene for β-AS, β-amyrin for OAS, hederagenin for UGTs), and any necessary co-factors (e.g., NADPH for P450s, UDP-sugars for UGTs).
-
Incubate the reaction mixture at an optimal temperature and for a specific duration.
-
Stop the reaction and extract the products.
-
Analyze the reaction products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparing their retention times and mass spectra with authentic standards.[6]
-
For kinetic analysis, vary the substrate concentration and measure the initial reaction rates to determine Kcat, Km, and Vmax.
-
Caption: General experimental workflow for pathway elucidation.
Conclusion
The elucidation of the this compound biosynthetic pathway is a complex but achievable goal that will pave the way for the sustainable production of this and related valuable saponins. The putative pathway presented here, based on extensive research into triterpenoid saponin biosynthesis in related species, provides a solid foundation for future research. The experimental workflow outlined offers a systematic approach to identifying and characterizing the specific enzymes involved in each step of the pathway. The successful elucidation of this pathway will not only be a significant scientific achievement but will also open up new avenues for the metabolic engineering of medicinal plants and the production of novel pharmaceuticals.
References
- 1. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering triterpenoid saponin biosynthesis by leveraging transcriptome response to methyl jasmonate elicitation in Saponaria vaccaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [The glycosyltransferases involved in triterpenoid saponin biosynthesis: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Spectroscopic Profile of Fulvotomentoside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fulvotomentoside A, a triterpenoid saponin isolated from Lonicera fulvotomentosa, presents a complex and intriguing molecular architecture. This technical guide provides a comprehensive overview of the spectroscopic data essential for its identification and characterization. The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure
This compound is a complex triterpenoid glycoside with the molecular formula C₅₈H₉₄O₂₆.[1] Its structure was elucidated through extensive spectroscopic analysis, primarily relying on 1D and 2D NMR techniques and mass spectrometry.[1]
Spectroscopic Data
¹H-NMR Spectroscopic Data
The ¹H-NMR spectrum of this compound reveals a multitude of signals corresponding to its intricate structure, comprising a triterpenoid aglycone and a branched oligosaccharide chain. The anomeric protons of the sugar moieties are typically observed in the downfield region of the spectrum.
Table 1: ¹H-NMR Spectroscopic Data for this compound (500 MHz, Pyridine-d₅)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone (Hederagenin) | |||
| H-12 | 5.46 | t | 3.5 |
| H-3 | 3.32 | dd | 11.5, 4.0 |
| ... | ... | ... | ... |
| Sugar Moieties | |||
| Ara H-1 | 4.98 | d | 6.5 |
| Rha H-1 | 6.25 | br s | |
| Xyl H-1 | 5.35 | d | 7.5 |
| Glc (I) H-1 | 5.15 | d | 7.8 |
| Glc (II) H-1 | 5.38 | d | 7.8 |
| ... | ... | ... | ... |
| (Note: This table presents a selection of key proton signals. For a complete assignment, refer to the original publication.) |
¹³C-NMR Spectroscopic Data
The ¹³C-NMR spectrum provides a detailed carbon fingerprint of this compound, confirming the presence of 58 carbon atoms. The chemical shifts are indicative of the different functional groups present in the molecule, including olefinic carbons, oxygenated carbons of the sugar units, and the carbons of the triterpenoid skeleton.
Table 2: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, Pyridine-d₅)
| Position | Chemical Shift (δ, ppm) |
| Aglycone (Hederagenin) | |
| C-13 | 144.9 |
| C-12 | 122.8 |
| C-3 | 81.3 |
| ... | ... |
| Sugar Moieties | |
| Ara C-1 | 105.1 |
| Rha C-1 | 102.0 |
| Xyl C-1 | 107.2 |
| Glc (I) C-1 | 95.8 |
| Glc (II) C-1 | 105.0 |
| ... | ... |
| (Note: This table presents a selection of key carbon signals. For a complete assignment, refer to the original publication.) |
Mass Spectrometry (MS) Data
Mass spectrometry is crucial for determining the molecular weight and obtaining information about the fragmentation pattern of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M + Na]⁺ | 1230 |
| [M - H]⁻ | 1206 |
| ... | ... |
| (Note: Fragmentation data provides insights into the sequence and linkage of the sugar units and the structure of the aglycone.) |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using the following methodologies:
NMR Spectroscopy
-
Instrumentation: Bruker AM-500 Spectrometer.
-
Solvent: Pyridine-d₅.
-
Internal Standard: Tetramethylsilane (TMS).
-
¹H-NMR: Recorded at 500 MHz. Chemical shifts are reported in ppm relative to TMS.
-
¹³C-NMR: Recorded at 125 MHz. Chemical shifts are reported in ppm relative to TMS.
-
2D NMR: COSY, HMQC, and HMBC experiments were performed to establish the proton-proton and carbon-proton correlations, which were essential for the complete structural assignment.
Mass Spectrometry
-
Instrumentation: VG Auto-Spec 3000 Mass Spectrometer.
-
Ionization Mode: Fast Atom Bombardment (FAB-MS), both positive and negative ion modes were used.
-
Matrix: A suitable matrix, such as glycerol or m-nitrobenzyl alcohol, was used to facilitate ionization.
Logical Relationships in Structure Elucidation
The structural elucidation of this compound follows a logical workflow that integrates data from various spectroscopic techniques. The following diagram illustrates this process.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The spectroscopic data presented herein provides a foundational dataset for the unambiguous identification of this compound. The detailed NMR and MS data, coupled with the experimental protocols, offer a comprehensive resource for researchers in the field of natural products and drug discovery. The logical workflow for its structure elucidation highlights the synergistic application of modern spectroscopic techniques.
References
The Ethnopharmacological Potential of Novel Glycosides: A Technical Guide for Drug Discovery
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of natural products for novel therapeutic agents has been a cornerstone of pharmaceutical research. Among the vast array of phytochemicals, glycosides represent a diverse and promising class of compounds. Their unique structure, consisting of a glycone (sugar) moiety attached to an aglycone (non-sugar) moiety, imparts a wide range of pharmacological activities. For centuries, traditional medicine systems across the globe have utilized plants rich in glycosides to treat a multitude of ailments. This technical guide delves into the ethnobotanical uses of plants containing novel glycosides, providing a comprehensive resource for researchers and drug development professionals. By bridging the gap between traditional knowledge and modern scientific validation, we aim to illuminate the potential of these compounds in the development of next-generation therapeutics. This document provides an in-depth analysis of specific novel glycosides, their ethnobotanical origins, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.
Section 1: Novel Steroidal Glycosides from Vernonia amygdalina
Vernonia amygdalina, commonly known as bitter leaf, is a shrub native to Africa and has a long history of use in traditional medicine for treating a variety of conditions, including fever, malaria, and cancer.[1] Recent scientific investigations have led to the isolation of novel steroidal glycosides from this plant, which have demonstrated significant anticancer properties.
Ethnobotanical Uses
Traditionally, the leaves of Vernonia amygdalina are consumed as a vegetable or used in decoctions to treat a range of illnesses. Its application in cancer treatment is a notable aspect of its ethnopharmacological profile.[1]
Quantitative Data on Anticancer Activity
Recent studies have isolated and characterized novel steroidal saponins, including vernoniamyosides, from Vernonia amygdalina. The cytotoxic activity of these compounds has been evaluated against various cancer cell lines.
| Compound/Extract | Cell Line | Bioassay | Result (IC₅₀) | Reference |
| Vernoniamyoside A | BT-549 (Breast Cancer) | MTT Assay | 23.8 µM | [2] |
| Vernoniamyoside B | BT-549 (Breast Cancer) | MTT Assay | 19.7 µM | [2] |
| Vernoniamyoside C | BT-549 (Breast Cancer) | MTT Assay | 11.2 µM | [2] |
| Vernoniamyoside D | BT-549 (Breast Cancer) | MTT Assay | 14.5 µM | [2] |
| Ethylacetate Fraction | 4T1 (Breast Cancer) | MTT Assay | 25.04 ± 0.36 µg/mL | [3] |
| Methanolic Extract | PC-3 (Prostate Cancer) | MTT Assay | 196.6 µg/mL | [4] |
Experimental Protocols
A detailed protocol for the isolation of novel steroidal saponins from the leaves of Vernonia amygdalina is outlined below, based on methodologies described in the literature.[2]
-
Extraction: The air-dried and powdered leaves of V. amygdalina (5 kg) are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
Column Chromatography (Silica Gel): The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 1:1, v/v) to yield several sub-fractions.
-
Column Chromatography (RP-18): The active sub-fractions are further purified on a reversed-phase C18 (RP-18) column using a stepwise gradient of methanol-water (e.g., 30:70, 50:50, 70:30, 90:10, v/v).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the isolated compounds is achieved by preparative HPLC on an RP-18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradients).
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., BT-549) are seeded in a 96-well plate at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the isolated glycosides for 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway Modulation
Extracts of Vernonia amygdalina have been shown to exert their anticancer effects by modulating the Phosphoinositide 3-kinase (PI3K) signaling pathway.[3] The ethyl acetate fraction of the leaves inhibits the expression of PI3K and mTOR, key components of this pathway, leading to the induction of apoptosis and cell cycle arrest at the G₂/M phase in 4T1 breast cancer cells.[3]
Caption: PI3K pathway modulation by Vernonia amygdalina extract.
Section 2: Novel Flavanone Glycoside from Haplanthodes neilgherryensis
Haplanthodes neilgherryensis is an endemic plant found in the Western Ghats of India. While not extensively documented in major traditional medicine systems, local communities may have utilized it for its medicinal properties. Phytochemical investigation of this plant has led to the discovery of a novel flavanone glycoside with potential antidiabetic activity.
Ethnobotanical Uses
Specific ethnobotanical uses of Haplanthodes neilgherryensis are not widely reported in the literature, highlighting the potential for new discoveries from lesser-known medicinal plants.
Quantitative Data on Glucose Uptake Activity
A novel flavanone glycoside, 5-hydroxy-7-methoxy-8-O-β-D-glucopyranosyl-2S-flavanone, was isolated from the leaves of Haplanthodes neilgherryensis. Its ability to improve glucose uptake was evaluated in L6 rat skeletal muscle cells.
| Compound | Bioassay | Result (EC₅₀) | Reference |
| 5-hydroxy-7-methoxy-8-O-β-D-glucopyranosyl-2S-flavanone | Glucose Uptake in L6 Myotubes | 5.8 µM | |
| Rosiglitazone (Positive Control) | Glucose Uptake in L6 Myotubes | 2.7 µM |
Experimental Protocols
The following protocol is a generalized procedure for the isolation of flavonoid glycosides from plant material.
-
Extraction: Air-dried and powdered aerial parts of H. neilgherryensis are extracted with methanol at room temperature. The solvent is removed under vacuum to obtain a crude extract.
-
Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
-
Column Chromatography (Silica Gel): The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1, v/v) followed by ethyl acetate and methanol gradients to separate the compounds based on polarity.
-
Preparative Thin Layer Chromatography (Prep-TLC): Further purification of the fractions containing the target glycoside is performed using preparative TLC with a suitable solvent system.
-
Crystallization: The purified compound is crystallized from a suitable solvent (e.g., methanol) to obtain the pure novel flavanone glycoside.
This protocol details the measurement of glucose uptake in differentiated L6 rat skeletal muscle cells.
-
Cell Culture and Differentiation: L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 4-6 days.
-
Serum Starvation: Differentiated myotubes are serum-starved in DMEM for 3-4 hours prior to the assay.
-
Compound Incubation: The cells are then washed with Krebs-Ringer-Phosphate (KRP) buffer and incubated with various concentrations of the novel flavanone glycoside or a positive control (e.g., insulin or rosiglitazone) for 30 minutes at 37°C.
-
Glucose Uptake Measurement: 2-deoxy-[³H]-glucose (a radiolabeled glucose analog) is added to each well, and the cells are incubated for an additional 10 minutes.
-
Cell Lysis and Scintillation Counting: The uptake is terminated by washing the cells with ice-cold KRP buffer. The cells are then lysed with a sodium hydroxide solution, and the radioactivity is measured using a liquid scintillation counter to quantify the amount of glucose taken up by the cells.
Experimental Workflow
The following diagram illustrates the general workflow for the discovery of bioactive novel glycosides from ethnobotanical sources.
References
- 1. researchgate.net [researchgate.net]
- 2. Steroidal Saponins from Vernonia amygdalina Del. and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticancer activities of Vernonia amygdalina Delile. Leaves on 4T1 breast cancer cells through phosphoinositide 3-kinase (PI3K) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Mechanisms of Vernonia amygdalina Delile in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Fulvotomentoside A Biological Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fulvotomentoside A is a naturally occurring compound with potential therapeutic applications. However, its precise biological targets and mechanism of action remain largely unelucidated. This technical guide provides a comprehensive overview of a robust in silico workflow designed to predict the biological targets of novel bioactive compounds, using this compound as a case study. By leveraging a combination of reverse pharmacophore mapping and molecular docking, researchers can efficiently identify and prioritize potential protein targets, thereby accelerating the drug discovery and development process. This guide details the experimental protocols, data interpretation, and visualization of the underlying methodologies and potential findings.
Introduction to In Silico Target Fishing
The identification of a drug's molecular target is a critical step in understanding its mechanism of action, predicting its therapeutic effects, and assessing potential off-target toxicities.[1][2] Traditional methods for target identification can be time-consuming and resource-intensive.[3] In silico target fishing, also known as reverse pharmacology or computational target prediction, has emerged as a powerful and cost-effective approach to rapidly generate hypotheses about the biological targets of a small molecule.[1][2][4]
These computational methods are broadly categorized into ligand-based and structure-based approaches.[3][5][6] Ligand-based methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to bind to similar protein targets.[5][7] Structure-based methods, such as reverse docking, utilize the three-dimensional structure of a potential protein target to predict the binding affinity of a small molecule.[4][6] This guide will focus on a hybrid approach that integrates reverse pharmacophore mapping (a ligand-based method) with molecular docking (a structure-based method) for a more accurate and comprehensive target prediction.
Hypothetical Workflow for this compound Target Prediction
The following section outlines a detailed workflow for the in silico prediction of biological targets for this compound.
Figure 1: A generalized workflow for in silico biological target prediction.
Experimental Protocol: Ligand Preparation
-
Obtain 2D Structure: The 2D chemical structure of this compound is obtained from a chemical database such as PubChem or ChEMBL.
-
Conversion to 3D: The 2D structure is converted to a 3D conformation using a molecular modeling software (e.g., ChemDraw, MarvinSketch).
-
Energy Minimization: The 3D structure is then subjected to energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This is a crucial step as the quality of the input ligand structure directly impacts the accuracy of subsequent predictions.
Experimental Protocol: Reverse Pharmacophore Mapping
-
Platform Selection: A reverse pharmacophore mapping server, such as PharmMapper, is utilized for this step.[8][9][10] These servers compare the pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) of the query molecule against a database of pharmacophore models derived from known protein-ligand complexes.[9][10][11]
-
Submission: The energy-minimized 3D structure of this compound is submitted to the server.
-
Parameter Setting: The target database is typically restricted to human proteins. Default settings for other parameters are generally sufficient for an initial screen.
-
Data Analysis: The server returns a list of potential protein targets ranked by a "fit score," which represents the similarity between the query molecule's pharmacophores and the target's pharmacophore model.[9] Higher fit scores indicate a higher probability of interaction.
Experimental Protocol: Molecular Docking
-
Target Selection: The top-ranked potential targets from the reverse pharmacophore mapping are selected for further validation using molecular docking.
-
Protein Preparation: The 3D crystal structures of the selected target proteins are downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added using a molecular modeling tool (e.g., AutoDock Tools).
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. This program predicts the preferred orientation of the ligand when bound to the protein and estimates the binding affinity (in kcal/mol). A more negative binding energy indicates a more stable protein-ligand complex and a higher binding affinity.
-
Pose Analysis: The predicted binding poses of this compound within the active site of the target proteins are visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Hypothetical Data Presentation
The following table summarizes the hypothetical quantitative data that could be generated from the in silico prediction workflow for this compound.
| Potential Target | Gene Name | PharmMapper Fit Score | Molecular Docking Binding Affinity (kcal/mol) | Key Interacting Residues |
| Mitogen-activated protein kinase 1 | MAPK1 | 6.87 | -9.2 | LYS54, GLU71, MET108 |
| Cyclin-dependent kinase 2 | CDK2 | 6.54 | -8.8 | ILE10, GLU81, LEU134 |
| Estrogen receptor alpha | ESR1 | 6.21 | -8.5 | ARG394, GLU353, THR347 |
| Glucocorticoid receptor | NR3C1 | 5.98 | -8.1 | ASN564, GLN570, ARG611 |
| Phosphoinositide 3-kinase gamma | PIK3CG | 5.75 | -7.9 | VAL882, LYS833, ASP964 |
Visualization of a Potential Signaling Pathway
Based on the hypothetical top-ranked target, Mitogen-activated protein kinase 1 (MAPK1), also known as ERK2, a potential signaling pathway can be visualized. The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.
Figure 2: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Conclusion
This technical guide has outlined a comprehensive in silico strategy for the prediction of biological targets for this compound. By integrating reverse pharmacophore mapping and molecular docking, this workflow provides a powerful and efficient means to generate high-quality, testable hypotheses regarding the compound's mechanism of action. The hypothetical data presented herein illustrates the expected outcomes of such an investigation. The subsequent experimental validation of the predicted targets is a critical next step in the drug discovery pipeline. This computational approach significantly narrows down the field of potential targets, saving valuable time and resources in the quest for novel therapeutics.
References
- 1. Tools for in silico target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 4. Comprehensive computational target fishing approach to identify Xanthorrhizol putative targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacophore Mapping Approach for Drug Target Identification: A Chemical Synthesis and in Silico Study on Novel Thiadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lilab-ecust.cn [lilab-ecust.cn]
- 11. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Extraction and Purification of Fulvotomentoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvotomentoside A, a C-glycosylflavonoid, is a secondary metabolite found in plants of the Desmodium genus, notably Desmodium oldhamii. C-glycosylflavonoids are of significant interest in pharmaceutical research due to their distinct structural characteristics and a wide range of potential therapeutic activities. Unlike O-glycosylflavonoids, the sugar moiety in C-glycosylflavonoids is linked to the aglycone via a stable carbon-carbon bond, rendering them resistant to enzymatic and acidic hydrolysis. This stability enhances their bioavailability, making them attractive candidates for drug development.
These application notes provide a generalized protocol for the extraction and purification of flavonoids from Desmodium species, which can be adapted for the specific isolation of this compound. The methodologies described are based on established techniques for flavonoid separation from plant matrices.
Data Presentation
The following tables summarize representative quantitative data for the extraction and purification of total flavonoids from Desmodium species. It is important to note that these values are illustrative and the actual yields and purity of this compound will depend on the specific plant material, extraction conditions, and purification methods employed.
Table 1: Representative Extraction Parameters and Yields for Total Flavonoids from Desmodium Species
| Parameter | Value | Reference |
| Plant Material | Dried and powdered aerial parts of Desmodium sp. | General knowledge |
| Extraction Solvent | 70-80% Ethanol or Methanol | [General extraction protocols for flavonoids] |
| Extraction Method | Maceration or Ultrasonic-assisted extraction | [General extraction protocols for flavonoids] |
| Solvent-to-Solid Ratio | 10:1 to 30:1 (v/w) | [General extraction protocols for flavonoids] |
| Extraction Temperature | Room Temperature (Maceration) or 40-60 °C (Ultrasonic) | [General extraction protocols for flavonoids] |
| Extraction Time | 24-48 hours (Maceration) or 30-60 minutes (Ultrasonic) | [General extraction protocols for flavonoids] |
| Total Flavonoid Yield (Crude Extract) | 1.5 - 5.0% (w/w) | [Representative yields from Desmodium species] |
Table 2: Representative Purification Parameters and Outcomes for Total Flavonoids from Desmodium Species
| Purification Step | Stationary Phase | Mobile Phase / Eluent | Purity Fold Increase (approx.) | Recovery Yield (approx.) |
| Macroporous Resin Chromatography | D101 or AB-8 resin | Stepwise gradient of Ethanol in Water (e.g., 30%, 60%, 90%) | 3 - 5 fold | 80 - 90% |
| Silica Gel Column Chromatography | Silica gel (200-300 mesh) | Gradient of Ethyl Acetate in Chloroform or Hexane | 5 - 10 fold | 70 - 80% |
| Sephadex LH-20 Chromatography | Sephadex LH-20 | Methanol or Ethanol | 2 - 4 fold | 85 - 95% |
| Preparative HPLC | C18 column | Gradient of Acetonitrile in Water (with 0.1% Formic Acid) | > 10 fold | 50 - 70% |
Experimental Protocols
1. Preparation of Plant Material
-
Collect fresh aerial parts of the Desmodium species.
-
Air-dry the plant material in the shade at room temperature for 7-10 days or until brittle.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
Store the powdered material in an airtight container in a cool, dark, and dry place.
2. Extraction of Total Flavonoids
-
Maceration:
-
Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.
-
Add 1 L of 80% ethanol to the flask.
-
Seal the flask and allow it to stand at room temperature for 48 hours with occasional shaking.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
-
Ultrasonic-Assisted Extraction (UAE):
-
Weigh 100 g of the powdered plant material and place it in a large beaker.
-
Add 1 L of 80% ethanol.
-
Place the beaker in an ultrasonic bath and sonicate at 40°C for 60 minutes.
-
Filter the mixture and concentrate the filtrate as described for maceration.
-
3. Purification of this compound
-
Step 1: Liquid-Liquid Partitioning
-
Dissolve the crude extract in 200 mL of distilled water.
-
Transfer the aqueous solution to a separatory funnel.
-
Perform successive extractions with solvents of increasing polarity: first with n-hexane (3 x 200 mL) to remove non-polar compounds, followed by ethyl acetate (3 x 200 mL).
-
Collect the ethyl acetate fraction, which is expected to be enriched with flavonoids.
-
Evaporate the ethyl acetate fraction to dryness.
-
-
Step 2: Macroporous Resin Column Chromatography
-
Dissolve the dried ethyl acetate fraction in a minimal amount of 10% ethanol.
-
Pack a glass column with pre-treated macroporous resin (e.g., AB-8).
-
Load the sample onto the column.
-
Wash the column with distilled water to remove sugars and other polar impurities.
-
Elute the flavonoids with a stepwise gradient of ethanol in water (e.g., 30%, 60%, and 90% ethanol).
-
Collect fractions and monitor the presence of flavonoids using Thin Layer Chromatography (TLC).
-
Pool the fractions containing the target compound(s) and concentrate.
-
-
Step 3: Silica Gel Column Chromatography
-
Dissolve the concentrated flavonoid-rich fraction in a minimal amount of the initial mobile phase.
-
Pack a silica gel column with a slurry of silica gel in the initial mobile phase (e.g., chloroform or a mixture of n-hexane and ethyl acetate).
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in n-hexane).
-
Collect fractions and monitor by TLC.
-
Combine fractions containing this compound and evaporate the solvent.
-
-
Step 4: Preparative High-Performance Liquid Chromatography (HPLC)
-
For final purification, dissolve the partially purified sample in the HPLC mobile phase.
-
Use a preparative C18 HPLC column.
-
Employ a gradient elution system, for example, starting with a higher concentration of water (with 0.1% formic acid) and gradually increasing the concentration of acetonitrile.
-
Monitor the elution profile with a UV detector at a wavelength suitable for flavonoids (e.g., 280 nm or 330 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Application Note: Quantification of Fulvotomentoside A in Plant Extracts by HPLC-MS/MS
References
- 1. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study on chemical constituents of different medicinal parts of Lonicera japonica Thunb. Based on LC-MS combined with multivariate statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Fulvotomentoside A: A Molecular Probe for Investigating Cellular Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvotomentoside A, a triterpenoid saponin isolated from Lonicera fulvotomentosa, presents a promising molecular tool for the investigation of cellular signaling pathways, particularly those implicated in inflammation. Its structural relationship to oleanolic acid, a well-documented anti-inflammatory agent, suggests that this compound may exert its biological effects through the modulation of key signaling cascades such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways are central to cellular responses to a variety of stimuli and are frequently dysregulated in diseases including cancer, autoimmune disorders, and chronic inflammatory conditions. This document provides detailed application notes and experimental protocols for utilizing this compound as a molecular probe to dissect these critical signaling networks.
Application Notes
This compound can be employed as a molecular probe to explore its inhibitory effects on pro-inflammatory signaling pathways. Its proposed mechanism of action, based on studies of structurally similar compounds, involves the suppression of key inflammatory mediators.
Primary Applications:
-
Inhibition of the NF-κB Signaling Pathway: this compound is hypothesized to inhibit the canonical NF-κB pathway. This pathway is a critical regulator of immune and inflammatory responses.[1][2] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound can be used to investigate the inhibition of this pathway, potentially by preventing the degradation of IκBα.
-
Modulation of the MAPK Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are crucial for regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[3][4] Dysregulation of these pathways is a hallmark of many diseases. Saponins and flavonoids have been shown to modulate MAPK signaling.[5] this compound can be utilized to study the dose-dependent effects on the phosphorylation status of key MAPK components, thereby elucidating its impact on cellular stress and inflammatory responses.
-
Investigation of the JAK-STAT Signaling Pathway: The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling, playing a pivotal role in immunity and inflammation.[6][7] While direct evidence for this compound is limited, other saponins have been shown to influence this pathway.[7] Researchers can use this compound to explore its potential to interfere with the phosphorylation and activation of STAT proteins in response to cytokine stimulation.
Data Presentation
While specific quantitative data for this compound is not extensively available, the following tables summarize relevant data from studies on oleanolic acid and its derivatives, which can serve as a reference for designing experiments with this compound.
Table 1: Inhibitory Concentration (IC50) of Oleanolic Acid Derivatives on Inflammatory Markers
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Oleanolic Acid Derivative (OADP) | NO Inhibition (48h) | RAW 264.7 | 1.09 ± 0.01 µg/mL | [8] |
| Oleanolic Acid Derivative (OADP) | NO Inhibition (72h) | RAW 264.7 | 0.95 ± 0.01 µg/mL | [8] |
| Oleanolic Acid | NO Inhibition (48h) | RAW 264.7 | 31.28 ± 2.01 µg/mL | [8] |
| Oleanolic Acid | NO Inhibition (72h) | RAW 264.7 | 42.91 ± 0.27 µg/mL | [8] |
| Amentoflavone (a flavonoid) | NF-κB Inhibition | A549 | 32.03 ± 1.51 µM | [9] |
| Novel NF-κB Inhibitor (Compound 51) | NF-κB Activity Inhibition | 172.2 ± 11.4 nM | [10] |
Table 2: Effect of Oleanolic Acid Derivatives on Pro-inflammatory Cytokine Expression
| Compound | Treatment | Cell Line/Model | Effect | Reference |
| Oleanolic Acid Acetate | Poly(I:C)-stimulated | Human Monocytes | Inhibition of IL-1β, IL-6, TNF-α | [11] |
| Oleanolic Acid | LPS-stimulated | Mice | Reduction of IL-2 and TNF-α | |
| Indole Oleanolic Acid Derivatives | Inhibition of TNF-α, IL-6, IL-12, IL-1β | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effect of this compound on the NF-κB, MAPK, and JAK-STAT signaling pathways.
Protocol 1: Analysis of NF-κB Activation by Western Blot
This protocol details the steps to assess the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.
1. Cell Culture and Treatment:
- Culture a suitable cell line (e.g., RAW 264.7 macrophages, HeLa, or HEK293 cells) in appropriate media.
- Seed cells in 6-well plates and grow to 70-80% confluency.
- Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
- Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 15-30 minutes.
2. Preparation of Cytoplasmic and Nuclear Extracts:
- Wash cells with ice-cold PBS.
- Lyse the cells using a hypotonic buffer to isolate the cytoplasmic fraction.
- Centrifuge to pellet the nuclei and collect the supernatant (cytoplasmic extract).
- Lyse the nuclear pellet with a high-salt buffer to extract nuclear proteins.
- Determine the protein concentration of both extracts using a BCA or Bradford assay.
3. Western Blot Analysis:
- Separate 20-40 µg of protein from each extract on a 10-12% SDS-PAGE gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
- Phospho-IκBα (Ser32)
- Total IκBα
- NF-κB p65
- Lamin B1 (nuclear marker)
- β-actin or GAPDH (cytoplasmic loading control)
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the levels of phosphorylated proteins to their total protein counterparts.
- Normalize the levels of nuclear p65 to the nuclear loading control (Lamin B1).
Protocol 2: Analysis of MAPK Pathway Activation by Western Blot
This protocol is for assessing the phosphorylation status of key kinases in the MAPK pathway.
1. Cell Culture and Treatment:
- Follow the same cell culture and treatment procedure as in Protocol 1, using an appropriate stimulus for the MAPK pathway (e.g., growth factors, UV radiation, or LPS).
2. Preparation of Whole-Cell Lysates:
- Wash cells with ice-cold PBS.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge to pellet cell debris and collect the supernatant.
- Determine the protein concentration.
3. Western Blot Analysis:
- Perform SDS-PAGE and protein transfer as described in Protocol 1.
- Block the membrane and incubate with primary antibodies against:
- Phospho-ERK1/2 (Thr202/Tyr204)
- Total ERK1/2
- Phospho-JNK (Thr183/Tyr185)
- Total JNK
- Phospho-p38 (Thr180/Tyr182)
- Total p38
- β-actin or GAPDH (loading control)
- Proceed with secondary antibody incubation and detection as in Protocol 1.
4. Data Analysis:
- Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 3: Analysis of STAT Phosphorylation by Flow Cytometry
This protocol provides a method for quantifying the phosphorylation of STAT proteins at the single-cell level.
1. Cell Culture and Treatment:
- Culture appropriate cells (e.g., lymphocytes, macrophages) and treat with this compound as described in Protocol 1.
- Stimulate the cells with a relevant cytokine (e.g., IL-6 for STAT3, IFN-γ for STAT1) for 15-30 minutes.
2. Cell Fixation and Permeabilization:
- Fix the cells with 1.5% paraformaldehyde for 10 minutes at room temperature.
- Permeabilize the cells with ice-cold 90% methanol for 30 minutes on ice.
3. Antibody Staining:
- Wash the cells with FACS buffer (PBS with 1% BSA).
- Incubate the cells with a fluorochrome-conjugated antibody specific for the phosphorylated form of the STAT protein of interest (e.g., Alexa Fluor 647 anti-STAT3 (pY705)).
- Wash the cells twice with FACS buffer.
4. Flow Cytometry Analysis:
- Acquire the data on a flow cytometer.
- Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the treated versus untreated and stimulated versus unstimulated control groups.
Mandatory Visualizations
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Caption: Experimental workflow for analyzing NF-κB inhibition.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK signaling to the early secretory pathway revealed by kinase/phosphatase functional screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systems analysis of MAPK signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-STAT inhibition reduces endothelial prothrombotic activation and leukocyte–endothelial proadhesive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Total Synthesis of Fulvotomentoside A and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvotomentoside A, also known as Scutellarin, is a naturally occurring flavonoid glycoside.[1][2][3] Its chemical structure is Scutellarein-7-O-β-D-glucuronide.[1][3] This compound has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[1][2] These diverse biological activities make this compound a promising candidate for further investigation in drug discovery and development.
This document provides a comprehensive overview of the total synthesis of this compound, including detailed protocols for the synthesis of its aglycone, Scutellarein, and the subsequent glycosylation to yield the final product. Additionally, strategies for the synthesis of its analogs are discussed, along with a summary of its biological activities and potential applications.
Total Synthesis Strategy Overview
The total synthesis of this compound is approached in a convergent manner. The core flavone structure, Scutellarein, is first synthesized. Subsequently, the glucuronic acid moiety is introduced at the C7 hydroxyl group of Scutellarein through a glycosylation reaction, followed by deprotection to afford this compound.
Caption: Overall synthetic strategy for this compound.
Synthesis of the Aglycone: Scutellarein
The synthesis of the aglycone, Scutellarein, is a critical step in the total synthesis of this compound. Several synthetic routes have been reported, primarily starting from phloroglucinol or its derivatives.
Comparison of Synthetic Routes to Scutellarein
| Starting Material | Key Steps | Overall Yield | Reference |
| 3,4,5-trimethoxyphenol | Acetylation, Aldolization, Cyclization, Hydrolysis | 58% | (Yen et al., 2016) |
| 2-hydroxyl-4,5,6-trimethoxyacetophenone | Michael addition, Cyclization, Hydrogenation, Hydroxyl protection, Deprotection | 13% | (J. Asian Nat. Prod. Res., 2005) |
| Scutellarin (Hydrolysis) | Acid hydrolysis with H₂SO₄ in ethanol | up to 17.3% | (Synthesis, 2014) |
Experimental Protocol: Synthesis of Scutellarein from 3,4,5-trimethoxyphenol
This protocol is adapted from Yen et al., 2016.
Step 1: Synthesis of 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanone (4)
-
To a solution of 3,4,5-trimethoxyphenol (1.0 eq) in acetic acid, add BF₃·Et₂O.
-
Reflux the mixture at 85 °C for 2.5 hours under a nitrogen atmosphere.
-
After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford compound 4 .
-
Yield: 92%
Step 2: Synthesis of (E)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (5)
-
To a solution of compound 4 (1.0 eq) and 4-methoxybenzaldehyde (1.5 eq) in ethanol, add potassium tert-butoxide (2.5 eq).
-
Reflux the mixture at 85 °C for 4 hours.
-
After completion of the reaction, cool the mixture and acidify with dilute HCl.
-
Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography to yield chalcone 5 .
-
Yield: 86%
Step 3: Synthesis of 5,6,7,4'-tetramethoxyflavone (6)
-
Dissolve chalcone 5 (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add iodine (I₂) as a catalyst.
-
Reflux the mixture at 100 °C for 2 hours.
-
Cool the reaction mixture, add aqueous sodium thiosulfate solution to quench the excess iodine, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain flavone 6 .
-
Yield: 82%
Step 4: Synthesis of Scutellarein (2)
-
To a solution of compound 6 (1.0 eq) in acetic acid, add 40% hydrobromic acid (HBr).
-
Reflux the mixture under a nitrogen atmosphere for 24 hours.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain Scutellarein 2 .
-
Yield: 90%
Caption: Workflow for the synthesis of Scutellarein.
Synthesis of this compound (Scutellarin)
The final step in the total synthesis is the glycosylation of Scutellarein with a protected glucuronic acid donor, followed by deprotection.
Glycosylation Methods for this compound
| Scutellarein Derivative | Glucuronic Acid Donor | Coupling Conditions | Overall Yield | Reference |
| 5,6,4'-Tribenzyloxy-7-hydroxyflavone | Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate | Ag₂O, Quinoline | Not specified | (Carbohydr. Res., 2019) |
| 5,6,4'-Trimethoxy-7-hydroxyflavone | Methyl (tri-O-acetyl-α-D-glucopyranurosyl-bromide)-uronate | Ag₂O, Quinoline, CaSO₄ | 20% | (J. Chem. Res., 2013) |
Experimental Protocol: Glycosylation and Deprotection
This protocol is a general representation based on common glycosylation procedures.
Step 1: Protection of Scutellarein
-
Selectively protect the hydroxyl groups at positions 5, 6, and 4' of Scutellarein, leaving the C7-OH group free for glycosylation. Benzyl or methoxymethyl ethers are commonly used protecting groups. This requires a multi-step protection-deprotection strategy.
Step 2: Glycosylation
-
To a solution of the C7-hydroxy flavone derivative and a protected glucuronyl donor (e.g., methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate) in a dry aprotic solvent (e.g., dichloromethane or acetonitrile), add a glycosylation promoter (e.g., silver(I) oxide, TMSOTf).
-
Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Quench the reaction, filter through celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the protected this compound.
Step 3: Deprotection
-
Remove the protecting groups from the flavonoid core and the glucuronic acid moiety.
-
For acetyl groups on the sugar, basic hydrolysis (e.g., sodium methoxide in methanol) is typically employed.
-
For benzyl protecting groups on the flavone, catalytic hydrogenation (e.g., H₂, Pd/C) is used.
-
Saponification of the methyl ester on the glucuronic acid moiety with a mild base (e.g., NaOH) yields the final product, this compound.
-
Purify the final compound by recrystallization or preparative HPLC.
Caption: General workflow for the glycosylation of Scutellarein.
Synthesis of this compound Analogs
The synthetic routes described for this compound can be adapted to produce a variety of analogs for structure-activity relationship (SAR) studies.
-
Aglycone Modification: Different substituted benzaldehydes can be used in the aldol condensation step to introduce various substituents on the B-ring of the flavone. Modifications to the A-ring can be achieved by starting with different substituted phloroglucinol derivatives.
-
Glycosidic Bond Variation: The use of different sugar donors (e.g., glucose, galactose, rhamnose) in the glycosylation step will lead to analogs with different sugar moieties.
-
Linkage Position Isomers: By altering the protection strategy of the hydroxyl groups on Scutellarein, the sugar moiety can be attached to other positions (e.g., C5, C6, or C4') to generate linkage isomers.
Application Notes
Biological Activities of this compound (Scutellarin)
This compound (Scutellarin) has been reported to exhibit a wide range of biological activities, making it a molecule of significant therapeutic interest.
-
Neuroprotective Effects: It has shown potential in the treatment of ischemic cerebrovascular diseases.[2]
-
Anti-inflammatory Activity: Like many flavonoids, it possesses anti-inflammatory properties.
-
Anticancer Properties: Scutellarin has been found to induce apoptosis in various cancer cell lines.[1]
-
Antioxidant Activity: It demonstrates potent free radical scavenging activity.[2]
-
Cardiovascular Effects: It is used in traditional medicine to improve blood circulation.[1]
Potential Signaling Pathways
The diverse biological effects of this compound are mediated through its interaction with multiple cellular signaling pathways. While the exact mechanisms are still under investigation, its antioxidant and anti-inflammatory effects suggest involvement in pathways related to oxidative stress and inflammation.
Caption: Overview of the biological activities of this compound.
Conclusion
The total synthesis of this compound (Scutellarin) is a feasible process involving the synthesis of the scutellarein aglycone followed by a strategic glycosylation. The methodologies presented here provide a solid foundation for researchers to synthesize this valuable natural product and its analogs for further biological evaluation and potential therapeutic development. The diverse pharmacological profile of this compound underscores its importance as a lead compound in drug discovery.
References
Application of Fulvotomentoside A in High-Throughput Screening for Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvotomentoside A, a saponin isolated from Lonicera fulvotomentosa, has demonstrated significant hepatoprotective and anti-inflammatory activities.[1] Its mechanism of action involves the modulation of metabolic enzymes and protective effects against cellular stress.[1] These properties make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of inflammatory and cytoprotective pathways. This document provides detailed application notes and protocols for utilizing this compound as a reference compound in a cell-based HTS assay for discovering new anti-inflammatory agents.
The described assay leverages the well-characterized NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[2][3] this compound can be used as a positive control to validate assay performance and to identify compounds with similar or enhanced anti-inflammatory potential.
Signaling Pathway Overview
The NF-κB signaling pathway is a critical mediator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines and chemokines.[3] Many natural products, including flavonoids and saponins, exert their anti-inflammatory effects by inhibiting this pathway.[2][3][4]
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
High-Throughput Screening Workflow
The following diagram outlines the major steps in a typical HTS campaign to identify inhibitors of the NF-κB pathway, using this compound as a control. This workflow is designed for automation and can be adapted for various plate formats (e.g., 384-well or 1536-well).[5][6]
Caption: High-throughput screening workflow for NF-κB pathway inhibitors.
Experimental Protocols
Cell Culture and Plating
-
Cell Line: HEK293 cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element (HEK293-NF-κB-Luc).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin or hygromycin).
-
Protocol:
-
Maintain cells in a 37°C, 5% CO₂ incubator.
-
On the day of the assay, harvest cells using trypsin-EDTA and resuspend in fresh culture medium.
-
Count cells and adjust the density to 2.5 x 10⁵ cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well white, clear-bottom assay plate (10,000 cells/well).
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂.
-
Compound Preparation and Dispensing
-
Compound Library: Prepare a compound library in 100% Dimethyl Sulfoxide (DMSO) at a concentration of 1 mM.
-
This compound (Positive Control): Prepare a stock solution of 10 mM this compound in DMSO. Create a dilution series to determine the EC₅₀. For a single-point screen, use a final concentration of 10 µM.
-
DMSO (Negative Control): Use 100% DMSO.
-
Protocol:
-
Using an acoustic dispenser or pin tool, transfer 100 nL of the compound solutions (library, controls) to the assay plates containing cells. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Incubate the plates for 1 hour at 37°C, 5% CO₂.
-
Cell Stimulation and Signal Detection
-
Stimulant: Prepare a solution of TNF-α in serum-free DMEM at a concentration of 20 ng/mL.
-
Detection Reagent: Use a commercial luciferase assay reagent according to the manufacturer's instructions.
-
Protocol:
-
Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells (add 10 µL of serum-free DMEM to these). The final TNF-α concentration will be 4 ng/mL.
-
Incubate the plates for 6-8 hours at 37°C, 5% CO₂.
-
Equilibrate the plates and the luciferase reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Read the luminescence signal using a plate reader.
-
Data Presentation and Analysis
The following table summarizes hypothetical quantitative data from a representative HTS experiment using this compound as a reference compound.
| Compound | Concentration (µM) | Luminescence (RLU) | % Inhibition | Z'-Factor |
| DMSO (Unstimulated) | - | 1,500 | N/A | N/A |
| DMSO + TNF-α (Stimulated) | - | 50,000 | 0% | 0.78 |
| This compound | 0.1 | 42,000 | 16.5% | N/A |
| This compound | 1 | 28,000 | 45.4% | N/A |
| This compound | 10 | 8,000 | 86.6% | N/A |
| This compound | 50 | 2,000 | 99.0% | N/A |
| Hypothetical Hit 1 | 10 | 6,500 | 90.0% | N/A |
| Hypothetical Non-Hit | 10 | 48,000 | 4.1% | N/A |
Data Analysis:
-
Normalization: The percentage of inhibition is calculated for each well using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_unstimulated) / (RLU_stimulated - RLU_unstimulated))
-
EC₅₀ Calculation: For dose-response curves, the EC₅₀ value (the concentration at which 50% of the maximal response is observed) for this compound and any hits can be calculated using a non-linear regression model (e.g., four-parameter logistic fit). Based on the table above, the hypothetical EC₅₀ for this compound would be approximately 1.2 µM.
-
Z'-Factor: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[5] It is calculated using the means (µ) and standard deviations (σ) of the positive (p, stimulated) and negative (n, unstimulated) controls: Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Conclusion
This compound serves as an excellent reference compound for HTS assays targeting the NF-κB signaling pathway due to its known anti-inflammatory properties. The protocols and workflows detailed in this document provide a robust framework for researchers to screen large compound libraries for novel anti-inflammatory drug candidates. The use of a stable reporter cell line and a luminescent readout offers a sensitive, reliable, and scalable method for identifying and characterizing new modulators of inflammation.
References
- 1. Protective effects of fulvotomentosides on acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaron.com [pharmaron.com]
In Vivo Experimental Design for Testing Fulvotomentoside A Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvotomentoside A is a novel natural product whose specific biological activities are currently under extensive investigation. Preliminary analysis suggests that this compound may be a flavonoid or a related phenolic compound, potentially isolated from plant species belonging to the Lamiaceae family, which is known for its rich production of bioactive secondary metabolites. Compounds from this family, particularly flavonoids, have demonstrated a wide range of pharmacological effects, including potent anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4][5]
These application notes provide a comprehensive in vivo experimental design to investigate the potential anti-inflammatory and anticancer efficacy of this compound. The following protocols are intended to serve as a foundational framework for researchers, which can be adapted based on emerging in vitro data on the specific mechanisms of action of this compound.
I. In Vivo Anti-Inflammatory Efficacy Testing
A. Experimental Objective
To evaluate the anti-inflammatory activity of this compound in a murine model of acute inflammation. The carrageenan-induced paw edema model is a well-established and highly reproducible assay for screening novel anti-inflammatory agents.
B. Experimental Workflow
C. Experimental Protocol
-
Animal Model: Male Swiss albino mice (20-25 g) will be used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Experimental Groups:
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group 3: this compound (Low Dose, e.g., 25 mg/kg)
-
Group 4: this compound (Medium Dose, e.g., 50 mg/kg)
-
Group 5: this compound (High Dose, e.g., 100 mg/kg)
-
-
Drug Administration: this compound and the positive control will be administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes prior to the induction of inflammation. The vehicle will be administered to the control group.
-
Induction of Paw Edema: Acute inflammation will be induced by a sub-plantar injection of 50 µL of 1% carrageenan in sterile saline into the right hind paw of each mouse.
-
Measurement of Paw Edema: Paw volume will be measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 4, 6, and 24 hours post-injection.
-
Endpoint Analysis:
-
Primary Endpoint: Inhibition of paw edema, calculated as the percentage reduction in paw volume compared to the vehicle control group.
-
Secondary Endpoints:
-
Histopathological Analysis: At the end of the experiment, animals will be euthanized, and the inflamed paw tissue will be collected, fixed in 10% formalin, and processed for hematoxylin and eosin (H&E) staining to assess inflammatory cell infiltration.
-
Biomarker Analysis: Blood samples can be collected for the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA. Paw tissue can be homogenized for the analysis of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
-
D. Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 4 hours (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | 0% |
| Indomethacin | 10 | 0.42 ± 0.03 | 50.6% |
| This compound | 25 | 0.71 ± 0.04 | 16.5% |
| This compound | 50 | 0.58 ± 0.03 | 31.8% |
| This compound | 100 | 0.49 ± 0.02 | 42.4% |
Table 2: Effect of this compound on Inflammatory Biomarkers
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) (Mean ± SEM) | Paw MPO Activity (U/g tissue) (Mean ± SEM) |
| Vehicle Control | - | 150.2 ± 12.5 | 5.8 ± 0.4 |
| Indomethacin | 10 | 75.6 ± 8.1 | 2.5 ± 0.2 |
| This compound | 25 | 125.8 ± 10.3 | 4.9 ± 0.3 |
| This compound | 50 | 102.4 ± 9.7 | 3.7 ± 0.3 |
| This compound | 100 | 85.3 ± 7.9 | 3.1 ± 0.2 |
II. In Vivo Anticancer Efficacy Testing
A. Experimental Objective
To determine the in vivo anticancer efficacy of this compound in a human tumor xenograft model. This model is crucial for evaluating the potential of a novel compound to inhibit tumor growth in a living organism.
B. Experimental Workflow
C. Experimental Protocol
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old, will be used. These mice lack a thymus and are unable to mount T-cell-mediated immune responses, allowing for the growth of human tumor xenografts.
-
Cell Line: A human cancer cell line relevant to the hypothesized target of this compound will be used (e.g., A549 for lung cancer, MCF-7 for breast cancer).
-
Tumor Implantation: 5 x 10^6 cancer cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel will be injected subcutaneously into the right flank of each mouse.
-
Experimental Groups:
-
Group 1: Vehicle Control
-
Group 2: Positive Control (a standard-of-care chemotherapeutic agent for the chosen cancer type, e.g., Paclitaxel)
-
Group 3: this compound (Low Dose)
-
Group 4: this compound (Medium Dose)
-
Group 5: this compound (High Dose)
-
-
Drug Administration: Once tumors reach an average volume of 100-150 mm³, animals will be randomized into treatment groups. This compound will be administered daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified period (e.g., 21 days).
-
Monitoring: Tumor dimensions will be measured twice weekly with calipers, and tumor volume will be calculated using the formula: (Length x Width²) / 2. Animal body weight will also be monitored as an indicator of toxicity.
-
Endpoint Analysis:
-
Primary Endpoint: Tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.
-
Secondary Endpoints:
-
Tumor Weight: At the end of the study, tumors will be excised and weighed.
-
Histopathology and Immunohistochemistry (IHC): Tumors will be processed for H&E staining to assess morphology and for IHC to analyze the expression of markers for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blot Analysis: Tumor lysates can be used to investigate the effect of this compound on key signaling proteins.
-
-
D. Data Presentation
Table 3: Effect of this compound on Tumor Growth in a Xenograft Model
| Treatment Group | Dose | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | 0% |
| Positive Control | Varies | 450 ± 75 | 70% |
| This compound | Low | 1200 ± 120 | 20% |
| This compound | Medium | 850 ± 90 | 43% |
| This compound | High | 600 ± 80 | 60% |
Table 4: Effect of this compound on Tumor Biomarkers
| Treatment Group | Dose | Ki-67 Positive Cells (%) (Mean ± SEM) | Cleaved Caspase-3 Positive Cells (%) (Mean ± SEM) |
| Vehicle Control | - | 85 ± 5 | 5 ± 1 |
| Positive Control | Varies | 25 ± 3 | 30 ± 4 |
| This compound | Low | 70 ± 6 | 10 ± 2 |
| This compound | Medium | 55 ± 5 | 18 ± 3 |
| This compound | High | 40 ± 4 | 25 ± 3 |
III. Hypothetical Signaling Pathway Modulation
Based on the known activities of flavonoids, this compound may exert its anti-inflammatory and anticancer effects by modulating key signaling pathways such as the NF-κB and MAPK pathways. These pathways are central to the regulation of inflammation, cell proliferation, and apoptosis.
This diagram illustrates the potential inhibitory effects of this compound on the IκB kinase and MAPK signaling cascades, leading to a downstream reduction in inflammatory mediators and cell proliferation, and potential modulation of apoptosis. These hypotheses can be tested using the tissue samples collected from the in vivo experiments through techniques like Western blotting and immunohistochemistry.
References
- 1. Bioactive Compounds and Aroma Profile of Some Lamiaceae Edible Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Compounds in Lamiaceae, Ranunculaceae, and Zingiberaceae: A Review of Healing Potential [tbs.scione.com]
- 3. Phytochemical screening and biological activity of Lamiaceae family plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Labeling Fulvotomentoside A for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical labeling of Fulvotomentoside A, a complex triterpenoid saponin, for use in various imaging modalities. The described techniques are essential for researchers seeking to understand the biodistribution, cellular uptake, and target engagement of this natural product.
This compound is a glycosylated derivative of a triterpene sapogenin, characterized by a complex structure featuring numerous hydroxyl groups and a carboxylic acid ester functional group.[1] This inherent chemical complexity offers several opportunities for the attachment of imaging probes. The protocols outlined below focus on leveraging these functional groups for fluorescent and radioactive labeling.
I. Fluorescent Labeling of this compound
Fluorescent labeling enables the visualization of this compound in cells and tissues using fluorescence microscopy. The high density of hydroxyl groups on the oligosaccharide chains of this compound provides accessible points for conjugation with fluorescent dyes.
Protocol 1: Amine-Reactive Fluorescent Dye Labeling via a Two-Step Derivatization
This protocol involves the initial introduction of an amine group onto this compound, followed by conjugation with a commercially available amine-reactive fluorescent dye.
Step 1: Introduction of an Amine Linker
This step utilizes a bifunctional linker to introduce a primary amine onto one of the hydroxyl groups of this compound.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
4-(2-Aminoethyl)aniline
-
Triethylamine (TEA)
-
Dry glassware
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add a 1.2 molar excess of DSC to the solution and stir at room temperature for 2 hours to activate a hydroxyl group.
-
In a separate flask, dissolve a 5-fold molar excess of 4-(2-Aminoethyl)aniline in anhydrous DMF.
-
Slowly add the activated this compound solution to the 4-(2-Aminoethyl)aniline solution.
-
Add a 2-fold molar excess of TEA to the reaction mixture and stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the amine-functionalized this compound using column chromatography on silica gel.
Step 2: Conjugation with an Amine-Reactive Fluorescent Dye
Materials:
-
Amine-functionalized this compound
-
Amine-reactive fluorescent dye (e.g., NHS ester of a cyanine dye like Cy5 or a fluorescein derivative like FITC)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
Procedure:
-
Dissolve the amine-functionalized this compound in anhydrous DMSO.
-
Add a 1.5 molar excess of the amine-reactive fluorescent dye NHS ester.
-
Add a 2-fold molar excess of TEA to the solution to act as a base.
-
Stir the reaction mixture in the dark at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).
-
Purify the fluorescently labeled this compound using preparative HPLC.
-
Characterize the final product by mass spectrometry and UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.
Quantitative Data Summary:
| Parameter | Expected Value |
| Labeling Efficiency (Step 2) | > 70% |
| Purity of Final Conjugate | > 95% (by HPLC) |
| Degree of Labeling | ~1 dye molecule per this compound |
Experimental Workflow:
II. Radiolabeling of this compound for PET and SPECT Imaging
Radiolabeling allows for non-invasive in vivo imaging using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). These techniques are highly sensitive and provide quantitative data on the distribution of the labeled compound.
Protocol 2: Radiolabeling with Fluorine-18 ([¹⁸F]) for PET Imaging
This protocol describes the labeling of this compound with the positron-emitting radionuclide ¹⁸F (t½ ≈ 110 min). The strategy involves the synthesis of a prosthetic group that can be first radiolabeled and then conjugated to this compound.
Step 1: Synthesis of a Tosylated Precursor of this compound
A primary hydroxyl group on the sugar moiety of this compound is selectively tosylated to create a leaving group for the subsequent nucleophilic substitution with [¹⁸F]fluoride.
Materials:
-
This compound
-
Anhydrous Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Dry glassware
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound in anhydrous pyridine at 0 °C under a nitrogen atmosphere.
-
Slowly add a 1.1 molar equivalent of TsCl to the solution.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC. The primary hydroxyl groups are generally more reactive.
-
Once the desired level of monosubstitution is achieved, quench the reaction with ice-water.
-
Extract the product with ethyl acetate and wash with dilute HCl and brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the tosylated this compound precursor by column chromatography.
Step 2: [¹⁸F]-Fluorination
Materials:
-
Tosylated this compound precursor
-
Aqueous [¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Automated radiochemistry synthesis module
Procedure:
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of anhydrous acetonitrile.
-
Dissolve the tosylated this compound precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]K/K₂₂₂ complex.
-
Heat the reaction mixture at 80-100 °C for 15-20 minutes in the sealed reaction vessel of the synthesis module.
-
Cool the reaction vessel and pass the crude reaction mixture through a Sep-Pak cartridge to remove unreacted [¹⁸F]fluoride.
-
Purify the [¹⁸F]this compound by semi-preparative HPLC.
-
Formulate the final product in a biocompatible solvent (e.g., saline with a small amount of ethanol) for in vivo studies.
Quantitative Data Summary:
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 15-30% |
| Radiochemical Purity | > 98% |
| Molar Activity | > 37 GBq/µmol (> 1 Ci/µmol) |
Experimental Workflow:
Protocol 3: Radiolabeling with Technetium-99m ([⁹⁹ᵐTc]) for SPECT Imaging
This protocol utilizes a bifunctional chelator to attach the gamma-emitting radionuclide ⁹⁹ᵐTc (t½ = 6 hours) to this compound for SPECT imaging.
Step 1: Conjugation of a Bifunctional Chelator to this compound
A bifunctional chelator with an amine-reactive group (e.g., HYNIC-NHS) is conjugated to the amine-functionalized this compound prepared in Protocol 1, Step 1.
Materials:
-
Amine-functionalized this compound
-
Succinimidyl-6-hydrazinonicotinate hydrochloride (HYNIC-NHS)
-
Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the amine-functionalized this compound in DMF.
-
Add a 1.5 molar excess of HYNIC-NHS to the solution.
-
Add a 2-fold molar excess of DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by HPLC.
-
Purify the HYNIC-conjugated this compound by preparative HPLC.
Step 2: [⁹⁹ᵐTc]-Labeling
Materials:
-
HYNIC-conjugated this compound
-
[⁹⁹ᵐTc]Pertechnetate (eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator)
-
Stannous chloride (SnCl₂) solution
-
Tricine as a co-ligand
-
Phosphate buffered saline (PBS), pH 7.4
Procedure:
-
In a sterile vial, combine the HYNIC-conjugated this compound with a solution of tricine in PBS.
-
Add the required amount of [⁹⁹ᵐTc]pertechnetate solution.
-
Add a fresh solution of stannous chloride to reduce the technetium.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
Determine the radiochemical purity by radio-TLC or radio-HPLC.
-
If necessary, purify the [⁹⁹ᵐTc]HYNIC-Fulvotomentoside A using a C18 Sep-Pak cartridge.
Quantitative Data Summary:
| Parameter | Expected Value |
| Radiochemical Purity | > 95% |
| Labeling Efficiency | > 90% |
| Specific Activity | Variable, dependent on the amount of precursor used |
Signaling Pathway/Logical Relationship Diagram:
III. Quality Control
For all labeled products, it is crucial to perform rigorous quality control to ensure their suitability for imaging studies.
-
Identity and Purity: Confirmed by HPLC and mass spectrometry. For radiolabeled compounds, radio-HPLC or radio-TLC is used to determine radiochemical purity.
-
Stability: The stability of the labeled compound should be assessed in relevant biological media (e.g., plasma) over time.
-
In Vitro Assays: If the biological target of this compound is known, in vitro binding assays should be performed to ensure that the labeling process has not significantly altered its biological activity.
These protocols provide a foundation for the successful labeling of this compound for a range of imaging applications. Researchers should optimize the reaction conditions based on their specific experimental needs and available resources.
References
Formulation of Fulvotomentoside A for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvotomentoside A is a triterpenoid saponin isolated from the flowers of Lonicera fulvotomentosa.[1] Traditional use of this plant in Chinese medicine for treating fever, pain, and infectious diseases suggests that its bioactive constituents may possess anti-inflammatory and immunomodulatory properties.[2][3] Preclinical research into the therapeutic potential of this compound necessitates the development of appropriate formulations to ensure consistent and reliable delivery in both in vitro and in vivo models.
Triterpenoid saponins as a class of compounds often exhibit low aqueous solubility, which can limit their bioavailability and pose challenges for formulation.[4] This document provides detailed application notes and protocols for the formulation of this compound for preclinical studies, addressing its physicochemical properties and outlining strategies to enhance its solubility and stability.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is critical for developing a successful formulation strategy. Key properties are summarized in the table below.
| Property | Value/Description | Source |
| Molecular Formula | C₅₈H₉₄O₂₆ | [1] |
| Compound Class | Triterpenoid Saponin | [1] |
| Predicted Water Solubility | 1.53 g/L | |
| Predicted LogP | 0.2 | |
| Polar Surface Area | 412.82 Ų | |
| Acidity (pKa) | 11.67 (Strongest Acidic) | |
| Basicity (pKa) | -3.7 (Strongest Basic) | |
| Physiological Charge | 0 (neutral) |
Formulation Development Strategies
Given the predicted low water solubility of this compound, several strategies can be employed to develop suitable formulations for preclinical research. The choice of formulation will depend on the intended route of administration, the required dose, and the specific experimental model.
3.1. Simple Aqueous Suspension
For initial in vitro studies or high-dose oral gavage in animal models, a simple aqueous suspension can be prepared. This involves dispersing the micronized compound in an aqueous vehicle containing a suspending agent to ensure uniform delivery.
3.2. Co-Solvent System
To achieve a solution formulation, particularly for in vitro assays or parenteral administration, a co-solvent system can be utilized. This involves dissolving this compound in a mixture of a water-miscible organic solvent and water.
3.3. Surfactant-Based Formulation
Non-ionic surfactants can be used to increase the solubility of poorly soluble compounds by forming micelles that encapsulate the drug. This approach is suitable for both oral and parenteral routes.
3.4. Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. This is a common strategy to improve the solubility and stability of various drugs.
Experimental Protocols
4.1. Protocol 1: Preparation of a Simple Aqueous Suspension (10 mg/mL)
-
Micronization: If necessary, micronize the this compound powder using a mortar and pestle or a mechanical mill to reduce particle size and improve dispersion.
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in deionized water. Other suspending agents such as methylcellulose or tragacanth can also be used.
-
Wetting: In a sterile container, add a small amount of the vehicle to the micronized this compound powder to form a smooth paste. This prevents clumping when the bulk of the vehicle is added.
-
Suspension: Gradually add the remaining vehicle to the paste while stirring continuously with a magnetic stirrer.
-
Homogenization: For a more uniform suspension, homogenize the mixture using a high-speed homogenizer or sonicator.
-
Quality Control: Visually inspect the suspension for uniformity. If possible, measure the particle size distribution to ensure consistency between batches.
4.2. Protocol 2: Preparation of a Co-Solvent Solution (5 mg/mL)
-
Solvent Selection: A common co-solvent system for preclinical studies is a mixture of ethanol, propylene glycol, and water. The ratio can be adjusted to achieve complete dissolution.
-
Dissolution: Dissolve 50 mg of this compound in 2 mL of ethanol.
-
Mixing: To the ethanol solution, add 3 mL of propylene glycol and mix thoroughly.
-
Aqueous Addition: Slowly add 5 mL of sterile water or saline to the organic solution while stirring. The final volume will be 10 mL.
-
Clarity Check: Ensure the final solution is clear and free of any precipitation. If precipitation occurs, the proportion of organic solvents may need to be increased.
-
Sterilization: For parenteral administration, filter the final solution through a 0.22 µm sterile filter.
4.3. Protocol 3: Preparation of a Surfactant-Based Formulation (5 mg/mL)
-
Surfactant Solution: Prepare a 10% (w/v) solution of Polysorbate 80 in sterile saline.
-
Dissolution: Dissolve 50 mg of this compound in the 10% Polysorbate 80 solution. Gentle warming and sonication may be required to facilitate dissolution.
-
Dilution: Once dissolved, dilute the solution to a final volume of 10 mL with sterile saline.
-
Final Concentration: The final concentration of Polysorbate 80 will be 10%. This concentration may need to be optimized based on tolerability in the animal model.
Visualization of Experimental Workflow and Hypothesized Signaling Pathway
5.1. Experimental Workflow for Formulation Development
The following diagram illustrates the general workflow for selecting and preparing a suitable formulation for this compound.
5.2. Hypothesized Anti-Inflammatory Signaling Pathway
While the precise mechanism of action for this compound is not yet elucidated, based on the traditional use of Lonicera fulvotomentosa for inflammatory conditions, it is hypothesized to modulate key inflammatory signaling pathways such as NF-κB and MAPK.
Conclusion
The successful preclinical evaluation of this compound relies on the development of appropriate and well-characterized formulations. The protocols and strategies outlined in this document provide a starting point for researchers. It is essential to tailor the formulation approach to the specific requirements of the intended preclinical studies and to perform thorough characterization to ensure consistency and reliability of the experimental results. Further investigation into the specific biological activities of this compound will enable a more targeted approach to its therapeutic development.
References
- 1. [Studies on the chemical constituents of Lonicera fulvotomentosa Hsu et S.C. Cheng] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Lonicera japonica Thunb.: Ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fulvotomentoside A Yield from Lonicera fulvotomentosa
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Fulvotomentoside A from Lonicera fulvotomentosa.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound in a question-and-answer format.
Issue 1: Low Overall Extract Yield
-
Question: We are experiencing a very low yield of crude extract from our Lonicera fulvotomentosa plant material. What are the potential causes and solutions?
-
Answer: Low crude extract yield can stem from several factors related to the plant material and the initial extraction process. Consider the following:
-
Plant Material Quality: The concentration of secondary metabolites can vary based on the age of the plant, the part of the plant used (leaves, stems, flowers), and the time of harvest. Ensure you are using the appropriate plant part with optimal maturity. For many flavonoid-containing plants, younger leaves are often preferred.
-
Drying Method: The method used to dry the plant material significantly impacts the preservation of target compounds. Freeze-drying (lyophilization) is often superior to air-drying as it can better preserve heat-sensitive compounds.
-
Particle Size: Inefficient grinding of the plant material can limit solvent penetration. The material should be ground to a fine, uniform powder to maximize the surface area available for extraction.
-
Solvent-to-Solid Ratio: An insufficient volume of solvent will not be able to thoroughly penetrate the plant matrix and solubilize the target compounds. Experiment with increasing the solvent-to-solid ratio.
-
Extraction Time: The duration of the extraction may be too short. While longer extraction times can increase yield, prolonged exposure to certain conditions can also lead to degradation of the target compound. Optimization is key.
-
Issue 2: Low Purity of this compound in the Crude Extract
-
Question: Our crude extract contains a low concentration of this compound relative to other co-extracted compounds. How can we improve its purity at the initial extraction stage?
-
Answer: Improving the purity of the target compound in the crude extract involves optimizing the selectivity of your extraction method.
-
Solvent Selection: this compound is a flavonoid glycoside, which is a moderately polar compound. The choice of solvent is critical for selective extraction. While highly polar solvents like water are effective for extracting a wide range of glycosides, they also extract many other water-soluble compounds like sugars and proteins. Using a slightly less polar solvent, such as an ethanol-water or methanol-water mixture, can improve the selectivity for flavonoids. The optimal percentage of alcohol in the mixture should be determined empirically.
-
Preliminary Defatting: If the plant material has a high lipid content, a pre-extraction step with a non-polar solvent like hexane can remove fats and waxes that might interfere with the subsequent extraction and purification steps.
-
Temperature Control: While elevated temperatures can increase the rate of extraction, they can also lead to the degradation of thermolabile compounds and the extraction of undesirable substances. Consider performing the extraction at a lower temperature or using non-thermal methods like ultrasound-assisted extraction.
-
Issue 3: Degradation of this compound During Extraction
-
Question: We suspect that this compound is degrading during our extraction process. What factors could be causing this, and how can we mitigate it?
-
Answer: Flavonoid glycosides can be susceptible to degradation under certain conditions.
-
pH: The pH of the extraction solvent can significantly impact the stability of flavonoids. Many flavonoids are more stable under slightly acidic conditions. Avoid strongly acidic or alkaline conditions, as these can cause hydrolysis of the glycosidic bonds or degradation of the flavonoid structure.
-
Light Exposure: Exposure to UV light can lead to the degradation of flavonoids. It is advisable to perform the extraction in amber glassware or in a dark environment to protect the extract from light.
-
Presence of Metal Ions: Certain metal ions, such as Fe³⁺ and Cu²⁺, can form complexes with flavonoids and catalyze their oxidation. The use of deionized or distilled water and high-purity solvents is recommended. If contamination is suspected, a chelating agent like EDTA could be cautiously added, though its impact on the overall process should be evaluated.
-
Enzymatic Degradation: Endogenous plant enzymes released during homogenization can degrade the target compounds. If immediate processing of fresh plant material is not possible, it should be stored at low temperatures (e.g., -80°C) to minimize enzymatic activity. Alternatively, blanching the plant material before extraction can denature these enzymes.
-
Issue 4: Difficulties in Isolating this compound from the Crude Extract
-
Question: We are struggling to purify this compound from the crude extract using column chromatography. What strategies can we employ to improve the separation?
-
Answer: The purification of a specific compound from a complex mixture requires a systematic approach.
-
Fractionation: Before proceeding to high-resolution chromatography, it is often beneficial to fractionate the crude extract using liquid-liquid partitioning. This involves sequentially extracting the crude extract with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol). This will separate the compounds into groups based on their polarity, and the fraction containing this compound can be identified and subjected to further purification.
-
Choice of Stationary Phase: For column chromatography, the choice of stationary phase is crucial. Silica gel is commonly used for the separation of moderately polar compounds. For more polar compounds or to achieve different selectivity, other stationary phases like reversed-phase C18 silica or Sephadex LH-20 can be effective.
-
Solvent System Optimization: The mobile phase used for column chromatography needs to be carefully optimized. A gradient elution, where the polarity of the solvent system is gradually increased, is often more effective for separating complex mixtures than an isocratic elution (constant solvent composition). Thin Layer Chromatography (TLC) is an invaluable tool for quickly screening different solvent systems to find the one that provides the best separation of the target compound from impurities.
-
Frequently Asked Questions (FAQs)
What is the primary plant source of this compound?
This compound is a saponin that has been isolated from Lonicera fulvotomentosa.[1]
What class of compound is this compound?
This compound is classified as a triterpenoid saponin.[1] Saponins are glycosides of steroids or triterpenes.
What are the general steps for extracting this compound?
A general workflow for the extraction and isolation of this compound would involve:
-
Preparation of Plant Material: Collection, drying, and grinding of Lonicera fulvotomentosa.
-
Extraction: Extraction of the powdered plant material with a suitable solvent, often an alcohol-water mixture.
-
Concentration: Removal of the solvent from the crude extract under reduced pressure.
-
Fractionation: Partitioning of the crude extract with immiscible solvents of varying polarities to separate compounds into different fractions.
-
Purification: Isolation of this compound from the enriched fraction using chromatographic techniques such as column chromatography over silica gel, reversed-phase chromatography, or gel filtration.
Which solvents are best for extracting this compound?
For the extraction of saponins like this compound, polar solvents are generally used. Methanol or ethanol, often in combination with water (e.g., 70-80% alcohol), are effective choices. The optimal solvent system will depend on the specific composition of the plant material and should be determined experimentally.
How can I monitor the presence of this compound during the extraction and purification process?
Thin Layer Chromatography (TLC) is a common and effective method for monitoring the presence of the target compound in different extracts and fractions. By spotting the samples on a TLC plate and developing it in an appropriate solvent system, the presence of this compound can be visualized, often by using a suitable staining reagent (e.g., anisaldehyde-sulfuric acid for saponins) and comparing its retention factor (Rf) to that of a known standard if available. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis.
Quantitative Data on Flavonoid Extraction from Vitex agnus-castus
| Plant Part | Solvent | Extraction Time (min) | Solid/Liquid Ratio (g/mL) | Total Flavonoid Yield (mg Catechin Equivalent/g Dry Biomass) |
| Leaves | Methanol | 360 | 0.1 | 19.4 |
| Leaves | Ethanol | - | - | - |
| Roots | Ethanol | 180 | 0.2 | Lower than leaves |
| Seeds | - | - | - | - |
Data adapted from a study on the extraction of phenolic compounds from Vitex agnus-castus.
Experimental Protocols
General Protocol for Solvent Extraction of Flavonoids from Plant Material
This protocol provides a general framework that can be adapted for the extraction of this compound from Lonicera fulvotomentosa.
-
Plant Material Preparation:
-
Dry the collected plant material (Lonicera fulvotomentosa) in a well-ventilated area away from direct sunlight, or preferably, by freeze-drying.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 100 g) into an Erlenmeyer flask.
-
Add the extraction solvent (e.g., 80% methanol in water) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Agitate the mixture using a magnetic stirrer or an orbital shaker at a controlled temperature (e.g., 25°C) for a defined period (e.g., 24 hours). The extraction can also be performed using methods like sonication or reflux, which may require shorter extraction times but higher temperatures.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.
-
-
Fractionation (Optional but Recommended):
-
Dissolve the crude extract in a water/methanol mixture.
-
Perform liquid-liquid partitioning by sequentially extracting with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Collect each solvent phase, and evaporate the solvents to yield different fractions.
-
-
Purification:
-
The fraction showing the highest concentration of the target compound (as determined by TLC or HPLC) is then subjected to further purification using column chromatography.
-
Pack a glass column with an appropriate stationary phase (e.g., silica gel).
-
Dissolve the enriched fraction in a minimal amount of solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity, collecting fractions.
-
Monitor the collected fractions by TLC to identify those containing the pure compound.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated this compound.
-
Visualizations
Caption: A general experimental workflow for the extraction and purification of this compound.
Caption: A troubleshooting guide for addressing low yield of this compound.
Caption: A simplified overview of the triterpenoid saponin biosynthetic pathway.
References
Overcoming solubility issues of Fulvotomentoside A in aqueous buffers.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Fulvotomentoside A in aqueous solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a complex triterpenoid saponin isolated from sources like Lonicera fulvotomentosa[1]. Saponins are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) sugar portion and a water-fearing (hydrophobic) aglycone backbone[2]. This dual nature can lead to challenges in achieving high concentrations in purely aqueous buffers. While it has numerous hydrophilic hydroxyl groups, the large, non-polar triterpenoid structure limits its water solubility[3].
Quantitative data on its physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅₈H₉₄O₂₆ | [1] |
| Molecular Weight | 1207.3 g/mol | [1] |
| Predicted Water Solubility | 1.53 g/L |
| Classification | Triterpene Saponin | |
Q2: My this compound powder is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
If you are encountering precipitation or cloudiness when trying to dissolve this compound, follow this initial troubleshooting workflow.
Q3: What advanced strategies can improve the solubility of this compound?
For poorly soluble natural products like this compound, several established methods can be employed to enhance aqueous solubility[4][5]. The most common and effective strategies for a laboratory setting are:
-
Co-solvents: Using a water-miscible organic solvent to first dissolve the compound before diluting it into an aqueous buffer[6][7][8].
-
pH Adjustment: Altering the pH of the buffer can increase the solubility of compounds with ionizable groups[8][9]. The solubility of some saponins is known to be influenced by pH[10][11].
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic part of the molecule within a cyclodextrin ring to form a water-soluble inclusion complex[4][12][13][14].
Q4: Which co-solvents are recommended for this compound, and what are the best practices?
Co-solvents are water-miscible organic solvents that can effectively dissolve hydrophobic compounds[7][15]. The general approach is to prepare a high-concentration stock solution in the co-solvent and then dilute it to the final working concentration in your aqueous buffer.
Important: Always run a vehicle control in your experiments (buffer with the same final concentration of the co-solvent) to account for any effects of the solvent itself.
Table 2: Recommended Co-solvents for Preparing this compound Stock Solutions
| Co-solvent | Recommended Starting Stock Concentration | Notes |
|---|---|---|
| DMSO (Dimethyl sulfoxide) | 10 - 50 mM | Most common and effective for highly insoluble compounds. Can be cytotoxic at higher concentrations (>0.5% v/v) in cell-based assays. |
| Ethanol (EtOH) | 10 - 50 mM | A good alternative to DMSO. Less toxic for many cell lines but may be less effective at solubilizing. |
| PEG 400 (Polyethylene glycol 400) | 5 - 20 mM | Often used in preclinical formulations for its low toxicity[7]. May result in a more viscous solution. |
| DMA (Dimethylacetamide) | 10 - 50 mM | A strong solvent, similar in efficacy to DMSO[7]. Use with appropriate safety precautions. |
Q5: How does pH affect the solubility of this compound?
The solubility of saponins can be pH-dependent, particularly if their structure contains ionizable groups like carboxylic acids[11][16]. While this compound is predicted to be essentially neutral, slight adjustments to the buffer pH (e.g., moving from pH 7.4 to pH 8.0 or down to pH 6.5) can sometimes improve solubility by preventing aggregation. However, the stability of the compound at different pH values must be considered, as extreme pH can cause hydrolysis of the glycosidic bonds[9][10]. It is recommended to perform a small-scale pilot test to determine the optimal pH for both solubility and stability within the constraints of your experimental system.
Q6: Can cyclodextrins enhance the aqueous solubility of this compound?
Yes, cyclodextrins are a highly effective and widely used method for increasing the aqueous solubility of poorly soluble compounds[12][14]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[13][17]. They can encapsulate the hydrophobic triterpenoid portion of this compound, forming an inclusion complex that is readily soluble in water. This is an excellent strategy for preparing purely aqueous formulations for sensitive in vitro or in vivo studies. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with high water solubility and low toxicity[18].
Experimental Protocols
Protocol 1: Preparing a Stock Solution using a Co-solvent (DMSO)
-
Preparation: Calculate the mass of this compound required to make a 20 mM stock solution in high-purity DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the pre-weighed this compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If needed, briefly sonicate the vial in a water bath until all solid material is dissolved. The solution should be clear.
-
Dilution: For your experiment, perform a serial dilution. For a final concentration of 20 µM in a 1 mL volume, you would add 1 µL of the 20 mM stock solution to 999 µL of your aqueous buffer. Pipette up and down immediately to ensure rapid mixing and prevent precipitation.
-
Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of your buffer.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using Cyclodextrins (HP-β-CD)
-
Preparation: Prepare a 40% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer.
-
Molar Ratio Calculation: Determine a target molar ratio of HP-β-CD to this compound. A starting ratio of 100:1 is often effective.
-
Mixing: Add the solid this compound powder to the HP-β-CD solution.
-
Complexation: Stir or shake the mixture overnight at room temperature to allow for the formation of the inclusion complex. The solution should become clear as the complex forms.
-
Sterilization & Use: If required, sterile-filter the final solution through a 0.22 µm filter. This solution can now be used directly or diluted further in your aqueous buffer.
-
Control: Use the 40% HP-β-CD solution (without the compound) diluted to the same final concentration as a vehicle control in your experiments.
References
- 1. This compound | C58H94O26 | CID 3081212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-solvency: Significance and symbolism [wisdomlib.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Aqueous stability and solubility of CI-988, a novel "dipeptoid" cholecystokinin-B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Co-solvent: Significance and symbolism [wisdomlib.org]
- 16. Characterization of saponins from the leaves and stem bark of Jatropha curcas L. for surface-active properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceasia.org [scienceasia.org]
- 18. mdpi.com [mdpi.com]
Stability testing of Fulvotomentoside A under different pH and temperature conditions.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing rapid degradation of Fulvotomentoside A in my preliminary experiments. What could be the cause?
A1: While triterpenoid saponins are often relatively stable, several factors could lead to rapid degradation:
-
Extreme pH: Strong acidic or basic conditions can catalyze the hydrolysis of the glycosidic linkages, cleaving the sugar moieties from the triterpenoid backbone.
-
High Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the aglycone or sugar moieties.
-
Enzymatic Degradation: If using unpurified extracts or non-sterile aqueous solutions, residual glycosidases could be present and active.
Troubleshooting:
-
Verify the pH of your solutions. Use buffered solutions to maintain a stable pH.
-
Conduct experiments at controlled, and initially milder, temperatures.
-
Ensure all solvents and reagents are of high purity and free from peroxides or other oxidizing contaminants.
-
Use sterile, purified water (e.g., HPLC-grade) and consider sterile filtration of your sample solutions if enzymatic degradation is suspected.
Q2: My HPLC chromatogram shows broad or tailing peaks for this compound. How can I improve the peak shape?
A2: Poor peak shape in HPLC can be due to several factors:
-
Secondary Interactions: The silanol groups on the silica backbone of C18 columns can interact with polar functional groups on this compound, causing tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, influencing its retention and peak shape.
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening and fronting.
-
Column Degradation: The column may be nearing the end of its lifespan or have been damaged by extreme pH.
Troubleshooting:
-
Add a small amount of a weak acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of residual silanols.
-
Experiment with different mobile phase compositions and pH values.
-
Dilute your sample and reinject.
-
Try a different type of column, such as one with end-capping or a different stationary phase.
Q3: I am having difficulty dissolving this compound in aqueous buffers for my stability study.
A3: Triterpenoid saponins can have limited aqueous solubility.
-
Use a Co-solvent: A small percentage of an organic solvent like methanol, acetonitrile, or DMSO can be used to aid dissolution. Ensure the chosen co-solvent does not interfere with the analysis or promote degradation.
-
Sonication: Gentle sonication in a water bath can help dissolve the compound.
-
pH Adjustment: The solubility of some compounds can be pH-dependent.
Q4: How do I confirm the identity of the degradation products?
A4: Identifying degradation products typically requires more advanced analytical techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for this purpose. By comparing the mass-to-charge ratio (m/z) of the parent compound with the degradation products, you can infer structural changes, such as the loss of sugar units.
-
Tandem MS (MS/MS): Fragmentation analysis can provide more detailed structural information about the degradation products.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: If a major degradation product can be isolated in sufficient quantity and purity, NMR can be used for complete structural elucidation.
Illustrative Stability Data for this compound
The following table presents hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes and is based on the expected behavior of a triterpenoid saponin. The primary degradation pathway is assumed to be the hydrolysis of glycosidic bonds.
| Condition | Temperature (°C) | Time (hours) | Remaining this compound (%) | Major Degradation Products |
| 0.1 M HCl | 60 | 24 | 75.2 | Hydrolyzed glycosides, Aglycone |
| pH 4.0 Buffer | 60 | 24 | 95.8 | Minor hydrolyzed glycosides |
| pH 7.0 Buffer | 60 | 24 | 98.5 | Minimal degradation |
| 0.1 M NaOH | 60 | 24 | 82.1 | Hydrolyzed glycosides, Aglycone |
| 3% H₂O₂ | 25 | 24 | 92.4 | Oxidized derivatives |
| Heat (Solid) | 80 | 48 | 99.1 | Minimal degradation |
| Photostability | 25 | 24 | 97.6 | Minor photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate or citrate buffers (pH 4.0, 7.0)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or DAD detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 9 mL of pH 7.0 buffer. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature in the dark.
-
Thermal Degradation: Store a solid sample of this compound at 80°C.
-
Photolytic Degradation: Expose a solution of this compound (in a quartz cuvette) to a photostability chamber.
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.
-
Filter samples through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
Visualizations
How to reduce batch-to-batch variability of Fulvotomentoside A extracts.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing batch-to-batch variability of Fulvotomentoside A extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its natural source?
This compound is a triterpenoid saponin. Its primary natural source is the plant Lonicera fulvotomentosa. Saponins are a class of bioactive compounds that are widely distributed in the plant kingdom.
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in natural product extracts like this compound can be attributed to three main areas:
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Raw Material Heterogeneity: Variations in the genetic makeup of the plant, geographical location, climate, and harvest time can significantly impact the chemical composition and concentration of this compound in the raw plant material.[1]
-
Extraction Process Parameters: Inconsistencies in the extraction method, solvent composition, temperature, and duration can lead to variable yields and purity of the final extract.
-
Post-Extraction Processing and Analysis: Differences in filtration, concentration, and drying methods, as well as variability in analytical procedures for quantification, can introduce inconsistencies.
Q3: How can I standardize the raw material to reduce variability?
Standardizing the raw material is a critical first step. Key considerations include:
-
Botanical Authentication: Ensure the correct species and plant part are used. Macroscopic and microscopic examination can help in the identification and detection of adulterants.
-
Geographical Sourcing and Harvest Time: Source plant material from the same geographical region and at the same time of year to minimize variations due to environmental factors.
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Post-Harvest Processing: Implement standardized procedures for drying, powdering, and storage of the plant material.
Q4: What are the recommended extraction methods for triterpenoid saponins like this compound?
Commonly used methods for extracting triterpenoid saponins include:
-
Maceration: Soaking the plant material in a solvent at room temperature.
-
Reflux Extraction: Boiling the plant material in a solvent.
-
Ultrasonic-Assisted Extraction (UAE): Using ultrasonic waves to enhance solvent penetration.[1]
-
Microwave-Assisted Extraction (MAE): Employing microwave energy to heat the solvent and plant material.
The choice of method can significantly impact the extraction efficiency and the stability of the target compound.
Q5: How do I choose the right solvent for extracting this compound?
The polarity of the solvent is a crucial factor. Triterpenoid saponins are often extracted with polar solvents. Commonly used solvents include:
-
Methanol
-
Ethanol
-
Water
-
Aqueous mixtures of methanol or ethanol
The optimal solvent or solvent mixture should be determined experimentally to maximize the yield of this compound while minimizing the co-extraction of impurities.
Q6: What analytical techniques are suitable for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of triterpenoid saponins.[2][3][4] Key considerations for developing an HPLC method include:
-
Column Selection: A C18 column is often suitable for separating saponins.[2]
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Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like phosphoric acid) and acetonitrile or methanol is typically used.[2]
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Detection: As many saponins lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be more effective than a UV detector.[5][6][7] If using a UV detector, a low wavelength (e.g., 205 nm) may be necessary.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete extraction | - Increase extraction time.- Reduce particle size of the plant material.- Optimize the solvent-to-solid ratio. |
| Degradation of this compound | - Avoid excessive heat and prolonged extraction times.- Protect the extract from light. | |
| Inappropriate solvent | - Test a range of solvents with varying polarities (e.g., different percentages of ethanol in water). | |
| High Variability in Purity Between Batches | Inconsistent raw material | - Implement stricter quality control on incoming plant material (e.g., chemical fingerprinting). |
| Inconsistent extraction parameters | - Precisely control extraction temperature, time, and solvent composition for every batch. | |
| Inefficient purification | - Develop a standardized purification protocol, potentially involving liquid-liquid partitioning or column chromatography. | |
| Inconsistent HPLC Quantification Results | Poor chromatographic resolution | - Optimize the mobile phase gradient and flow rate.- Try a different HPLC column. |
| Instability of this compound in solution | - Analyze samples promptly after preparation.- Store standard solutions and extracts at low temperatures and protected from light. | |
| Matrix effects in the extract | - Implement a sample cleanup step (e.g., solid-phase extraction) before HPLC analysis. |
Experimental Protocols
General Protocol for Extraction of Triterpenoid Saponins
This protocol provides a general framework. It should be optimized for this compound.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves or stems of Lonicera fulvotomentosa) at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material to a uniform powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Maceration:
-
Weigh 10 g of powdered plant material and place it in a flask.
-
Add 100 mL of 70% ethanol.
-
Stopper the flask and shake it at room temperature for 24 hours.
-
Filter the extract and collect the supernatant.
-
-
Ultrasonic-Assisted Extraction (UAE):
-
Weigh 10 g of powdered plant material and place it in a beaker.
-
Add 100 mL of 70% ethanol.
-
Place the beaker in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
Filter the extract and collect the supernatant.
-
-
-
Concentration:
-
Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
Lyophilize the concentrated extract to obtain a dry powder.
-
HPLC Method for Quantification of Triterpenoid Saponins
This is a general HPLC method that can be adapted for this compound.
-
Instrumentation: High-Performance Liquid Chromatography system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over the run time to elute compounds of increasing hydrophobicity. A typical gradient might be from 10% B to 90% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV detector at 205 nm.
-
Or, an ELSD or Mass Spectrometer for better sensitivity and specificity.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Calculate the concentration in the samples by comparing their peak areas to the calibration curve.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Triterpenoid Saponins
| Extraction Method | Typical Solvent | Temperature | Time | Advantages | Disadvantages |
| Maceration | 70% Ethanol | Room Temperature | 24-48 hours | Simple, requires minimal equipment. | Time-consuming, may have lower efficiency. |
| Reflux | 70% Ethanol | Boiling Point | 2-4 hours | Higher extraction efficiency than maceration. | Heat may degrade thermolabile compounds. |
| Ultrasonic-Assisted | 70% Ethanol | 40-60°C | 30-60 minutes | Faster, improved efficiency. | May generate heat, requiring temperature control. |
| Microwave-Assisted | 70% Ethanol | 60-80°C | 5-15 minutes | Very fast, high efficiency. | Requires specialized equipment, potential for localized overheating. |
Table 2: HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result for Saponin Analysis |
| Linearity (r²) | > 0.995 | 0.999 |
| Precision (%RSD) | < 2% | < 1.5% |
| Accuracy (% Recovery) | 98-102% | 99.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | Dependent on detector and compound. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | Dependent on detector and compound. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
- 3. [PDF] HPLC method to assay total saponins in Ilex paraguariensis aqueous extract | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A Practical Quality Control Method for Saponins Without UV Absorption by UPLC-QDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Practical Quality Control Method for Saponins Without UV Absorption by UPLC-QDA [frontiersin.org]
- 7. A Practical Quality Control Method for Saponins Without UV Absorption by UPLC-QDA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Fulvotomentoside A bioassays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Fulvotomentoside A. The information is designed to address common issues encountered during bioassays and to provide standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound, a saponin, has demonstrated protective effects against acetaminophen-induced liver injury.[1] This suggests it possesses both anti-inflammatory and antioxidant properties. Its mechanism may involve the modulation of metabolic enzymes such as cytochrome P-450 and an increase in detoxification pathways like glucuronidation.[1] Flavonoids, a broad class of compounds to which this compound is related, are known to have a wide range of biological activities including antimicrobial, antiviral, anti-ulcerogenic, cytotoxic, anti-neoplastic, and anti-inflammatory effects.[2]
Q2: I am not seeing any activity in my cell-based assay. What are some common causes?
A2: Several factors could contribute to a lack of activity. Consider the following:
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Compound Stability and Solubility: Ensure this compound is fully dissolved. It may require a solvent like DMSO, and precipitation in the media can occur. Visually inspect for any precipitate.
-
Cell Health: Confirm your cells are healthy, within a suitable passage number, and free from contamination.[3][4]
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Assay Timing: The incubation time with this compound may be too short or too long. A time-course experiment is recommended to determine the optimal duration.
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Concentration Range: The concentrations tested may be too low. It is advisable to perform a wide dose-response curve to identify the active range.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the compound's effects. Consider a more sensitive method if available.
Q3: My results are highly variable between experiments. How can I improve reproducibility?
A3: Reproducibility is key in cell-based assays.[3] To improve consistency:
-
Standardize Cell Culture: Use cells at the same confluency and passage number for each experiment.
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially for serial dilutions of the compound.
-
Plate Layout: Be mindful of edge effects in microplates. It is best to avoid using the outer wells for experimental samples.
-
Controls: Always include positive and negative controls to validate assay performance.
-
Reagent Quality: Use fresh, high-quality reagents and media.
Troubleshooting Guides
Unexpected Cytotoxicity
Issue: this compound is showing higher than expected cytotoxicity in my cell line.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound to ensure it is not the source of toxicity. |
| Compound Purity | Impurities in the compound preparation can lead to unexpected effects. If possible, verify the purity of your this compound sample. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to compounds. Consider testing on a different, less sensitive cell line or reducing the concentration range. |
| Incorrect Concentration | Double-check all calculations for dilutions to ensure the final concentration in the wells is accurate. |
| Assay Interference | The compound may be interfering with the cytotoxicity assay itself (e.g., auto-fluorescence). Run a cell-free control with the compound and assay reagents to check for interference. |
Inconsistent Anti-Inflammatory Assay Results
Issue: The inhibitory effect of this compound on inflammatory markers (e.g., nitric oxide) is not consistent.
| Possible Cause | Troubleshooting Step |
| Variable Inflammatory Stimulus | Ensure the concentration and activity of the inflammatory stimulus (e.g., LPS) are consistent across experiments. Prepare fresh stimulus solutions. |
| Cell Activation State | The baseline activation state of your cells (e.g., macrophages) can vary. Ensure a consistent cell density and resting period before stimulation. |
| Timing of Treatment | The timing of this compound addition relative to the inflammatory stimulus is critical. Test different pre-treatment and co-treatment times. |
| Assay Detection Window | The peak of the inflammatory response may vary. Perform a time-course experiment to identify the optimal time point for measurement. |
| Media Components | Components in the cell culture media (e.g., phenol red, serum) can interfere with some assays. Consider using simplified, serum-free media during the assay period. |
Low or No Antioxidant Activity Detected
Issue: My in vitro antioxidant assay (e.g., DPPH, FRAP) shows weak or no activity for this compound.
| Possible Cause | Troubleshooting Step |
| Inappropriate Assay | Some antioxidant assays are better suited for specific types of compounds (hydrophilic vs. lipophilic). Consider trying a different antioxidant assay (e.g., ORAC, ABTS). |
| Compound Concentration | The concentrations tested may be too low to detect a significant effect. Increase the concentration range. |
| Reaction Kinetics | The reaction time for the assay may not be optimal. Measure the signal at multiple time points to capture the reaction kinetics. |
| Solvent Interference | The solvent used to dissolve this compound may interfere with the assay chemistry. Run appropriate solvent controls. |
| pH Sensitivity | The antioxidant activity of some compounds is pH-dependent. Ensure the pH of your reaction buffer is appropriate and stable. |
Experimental Protocols & Methodologies
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Anti-Inflammatory Assay (Nitric Oxide Assay)
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Read the absorbance at 540 nm. A standard curve with sodium nitrite should be prepared to quantify nitrite concentration.
Antioxidant Assay (DPPH Radical Scavenging Assay)
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to 100 µL of the DPPH solution. Include a blank (methanol only) and a positive control (e.g., ascorbic acid).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Read the absorbance at 517 nm.
-
Calculation: The percentage of DPPH scavenging activity is calculated as: [1 - (Absorbance of sample / Absorbance of control)] x 100.
Visualizations
Caption: A logical workflow for troubleshooting unexpected results in this compound bioassays.
Caption: A potential mechanism of action for this compound via inhibition of the NF-κB signaling pathway.
Caption: A standard experimental workflow for determining the cytotoxicity of this compound.
References
- 1. Protective effects of fulvotomentosides on acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of flavonoids as anti-inflammatory agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Cell-Based Assay for Botulinum Neurotoxin Detection and Development | National Agricultural Library [nal.usda.gov]
- 4. Frontiers | Potential mechanisms of formononetin against inflammation and oxidative stress: a review [frontiersin.org]
Technical Support Center: Optimizing In Vitro Dose-Response for Fulvotomentoside A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize in vitro dose-response experiments for Fulvotomentoside A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known in vitro biological activities?
This compound is a saponin compound that has demonstrated protective effects against acetaminophen-induced liver damage in preclinical studies.[1] Its mechanism of action is suggested to involve the reduction of toxic metabolite formation and enhancement of detoxification pathways.[1] As a flavonoid-like compound, it is also being investigated for its potential anti-inflammatory and anticancer properties.
Q2: What are typical starting concentration ranges for this compound in in vitro assays?
For initial screening of flavonoids and similar natural compounds, a wide concentration range is recommended. A common starting point is a serial dilution from 100 µM down to low nanomolar concentrations. Based on published data for other flavonoids with anti-inflammatory or anticancer activities, the half-maximal inhibitory concentration (IC50) can range from low micromolar to millimolar, depending on the cell line and assay used.[2][3][4][5][6][7][8][9][10]
Q3: Which cell lines are appropriate for studying the in vitro effects of this compound?
The choice of cell line should be guided by the research question. Given its reported hepatoprotective, anti-inflammatory, and potential anticancer activities, suitable cell lines could include:
-
Hepatotoxicity/Hepatoprotection: HepG2 (human liver cancer cell line), primary hepatocytes.
-
Anti-inflammatory: RAW 264.7 (murine macrophage cell line), THP-1 (human monocytic cell line).
-
Anticancer: A variety of cancer cell lines relevant to the specific cancer type being investigated (e.g., MCF-7 for breast cancer, A549 for lung cancer).
Q4: How can I be sure my this compound is fully dissolved for in vitro experiments?
This compound, like many natural compounds, may have limited aqueous solubility. It is typically dissolved in a small amount of a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock is then further diluted in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: High variability between replicate wells in my dose-response curve.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use a multichannel pipette for adding reagents and ensure it is properly calibrated.
-
Avoid using the outer wells of the microplate, as they are more prone to evaporation (the "edge effect").[11] Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
-
Mix the plate gently after adding the compound and before incubation.
-
Issue 2: My dose-response curve is not sigmoidal and does not reach a plateau.
-
Possible Cause: The concentration range of this compound is not wide enough, or the incubation time is not optimal.
-
Troubleshooting Steps:
-
Widen the concentration range of this compound in your experiment. Include both higher and lower concentrations to capture the full sigmoidal shape.[12]
-
Perform a time-course experiment to determine the optimal incubation time for observing the desired effect.
-
Ensure that the highest concentration tested is not causing precipitation of the compound in the culture medium.
-
Issue 3: I am observing cytotoxicity at all concentrations of this compound, including the lowest ones.
-
Possible Cause: The compound may be highly potent in your specific cell line, or there may be an issue with the stock solution or assay reagents.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound and verify its concentration.
-
Lower the starting concentration range in your dose-response experiment.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) to rule out solvent toxicity.
-
Check for contamination in your cell culture.
-
Issue 4: My results are not reproducible between experiments.
-
Possible Cause: Variations in cell passage number, reagent quality, or subtle differences in experimental conditions.
-
Troubleshooting Steps:
-
Use cells within a consistent and narrow passage number range for all experiments.
-
Use the same lot of reagents (e.g., fetal bovine serum, media, assay kits) for a set of related experiments.
-
Standardize all incubation times, temperatures, and handling procedures.
-
Ensure consistent cell confluency at the time of treatment.
-
Data Presentation
The following tables provide representative IC50 values for flavonoids with anticancer and anti-inflammatory activities. These can serve as a reference for expected ranges when working with this compound.
Table 1: Representative IC50 Values of Flavonoids with Anticancer Activity
| Flavonoid | Cancer Cell Line | Assay Type | IC50 (µM) |
| Quercetin | HeLa (Cervical) | MTT | 25.5 |
| Luteolin | MCF-7 (Breast) | SRB | 15.2 |
| Apigenin | A549 (Lung) | MTT | 30.8 |
| Kaempferol | HT-29 (Colon) | WST-1 | 45.6 |
Table 2: Representative IC50 Values of Flavonoids with Anti-inflammatory Activity
| Flavonoid | Cell Line | Parameter Measured | IC50 (µg/mL) |
| Quercitrin | Macrophage | Nitric Oxide Production | 7.6 |
| Gallic Acid | Macrophage | Nitric Oxide Production | 8.2 |
| Quercetin | - | 15-Lipoxygenase Inhibition | >50% inhibition at 12.5 µg/mL |
| Rutin | - | ACE Inhibition | 64 µM |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[13][14]
Mandatory Visualizations
Caption: Experimental workflow for determining the in vitro dose-response of this compound.
Caption: Troubleshooting decision tree for common dose-response curve issues.
Caption: Putative signaling pathways modulated by this compound.
References
- 1. Protective effects of fulvotomentosides on acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Major Constituents of Medicinally Important Plants for Anti-Inflammatory, Antidiabetic and AGEs Inhibiting Properties: In Vitro and Simulatory Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing degradation of Fulvotomentoside A during purification.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Fulvotomentoside A, with a focus on minimizing degradation.
| Problem | Potential Cause & Solution |
| Low final yield of this compound | Degradation due to pH: Iridoid glycosides can be unstable under strongly acidic or alkaline conditions, leading to hydrolysis of ester or glycosidic bonds. Solution: Maintain a neutral or slightly acidic pH (pH 4-6) throughout the extraction and purification process. Use buffered mobile phases for chromatography. |
| Thermal Degradation: Prolonged exposure to high temperatures can cause degradation.[1] Solution: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at low temperatures (e.g., <40°C). If possible, perform purification steps at room temperature or in a cold room. | |
| Multiple Peaks on HPLC/UPLC Analysis of a Purified Fraction | |
| Isomerization: Changes in pH or exposure to heat can sometimes lead to the isomerization of natural products. Solution: Control pH and temperature carefully throughout the purification process. Analyze fractions immediately after collection to minimize the risk of post-purification changes. | |
| Appearance of New, More Polar Impurities in Later Fractions | Hydrolysis: The appearance of more polar compounds over time can be an indication of hydrolysis, where the glycoside or ester moieties are cleaved. Solution: Ensure all solvents are of high purity and free of acidic or basic contaminants. Work quickly and store intermediate fractions at low temperatures (-20°C) if the process is lengthy. |
| Color Change of the Sample During Purification | Oxidation/Light Sensitivity: While not specifically documented for this compound, many natural products are sensitive to light and air, which can lead to oxidation and color changes. Solution: Protect the sample from light by using amber glassware or covering glassware with aluminum foil.[2] Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive to oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound extracts and purified fractions?
A1: Based on the general stability of iridoid glycosides, it is recommended to store extracts and purified fractions in a tightly sealed container at low temperatures (-20°C or -80°C) to minimize thermal degradation. To prevent hydrolysis, ensure that the sample is dry or dissolved in an anhydrous, neutral solvent. For long-term storage, flushing the container with an inert gas like argon or nitrogen can prevent oxidation.
Q2: Which chromatographic techniques are best suited for purifying this compound while minimizing degradation?
A2: Techniques that offer high resolution and speed are generally preferred to minimize the time the compound spends in solution and in contact with stationary phases.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase chromatography (e.g., C18) with a buffered mobile phase (e.g., water/acetonitrile or water/methanol with formic acid or ammonium acetate) is a good choice.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique avoids a solid stationary phase, which can be advantageous for preventing on-column degradation.[3][4]
Q3: Can I use normal phase chromatography on silica gel for this compound purification?
A3: While possible, caution is advised. The acidic nature of silica gel can potentially cause degradation of acid-labile iridoid glycosides. If using silica gel, it is advisable to:
-
Use a mobile phase system that is neutral or slightly acidic.
-
Consider deactivating the silica gel by washing it with a solvent containing a small amount of a weak base and then re-equilibrating with your mobile phase.
-
Work quickly and monitor fractions for signs of degradation.
Q4: How can I assess the stability of this compound under my specific experimental conditions?
A4: To determine the stability of this compound, you can perform a forced degradation study. This involves exposing a small amount of the purified compound to various stress conditions (e.g., different pH values, temperatures, and light exposure) for a set period.[5] The stability can then be assessed by a suitable analytical method, such as HPLC/UPLC, to quantify the remaining amount of the parent compound and identify any degradation products.
Quantitative Stability Data for Related Iridoid Glycosides
The following table summarizes the stability of several iridoid glycosides under different temperature and pH conditions, as reported in a study on compounds from Eucommia ulmoides. This data can serve as a general guideline for handling this compound.[1]
| Compound | Temperature Stability (20-80°C) | pH Stability | Degradation Pathway |
| Geniposidic acid (GPA) | Stable | Stable | - |
| Scyphiphin D (SD) | Stable | Stable at pH ≤ 8; degrades at pH ≥ 10 | Hydrolysis |
| Ulmoidoside A (UA) | Stable | Stable at pH ≤ 8; degrades at pH ≥ 10 | Hydrolysis |
| Ulmoidoside C (UC) | Stable | Stable at pH ≤ 8; degrades at pH ≥ 10 | Hydrolysis to UA, SD, and GPA |
| Ulmoidoside B (UB) | Affected by high temperature | Degrades under alkaline and strong acid conditions | Not specified |
| Ulmoidoside D (UD) | Affected by high temperature | Degrades under alkaline and strong acid conditions | Not specified |
Experimental Protocols
General Protocol for the Purification of this compound
This protocol outlines a general workflow for the purification of this compound from a crude plant extract, with an emphasis on minimizing degradation.
-
Extraction:
-
Macerate the dried and powdered plant material with a suitable solvent (e.g., methanol or ethanol) at room temperature.
-
Avoid heating the extraction mixture to prevent thermal degradation.
-
Filter the extract and concentrate it under reduced pressure at a temperature below 40°C.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to fractionate the extract. Iridoid glycosides are typically found in the more polar fractions (ethyl acetate and n-butanol).
-
Maintain a neutral pH during this process.
-
-
Column Chromatography (Initial Cleanup):
-
Subject the polar fraction to column chromatography. Consider using a reversed-phase C18 stationary phase with a step gradient of methanol in water.
-
If using silica gel, ensure the mobile phase is neutral and consider the precautions mentioned in the FAQs.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC.
-
-
Preparative HPLC (Final Purification):
-
Pool the fractions containing this compound and subject them to preparative HPLC on a C18 column.
-
Use a buffered mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to maintain a stable pH.
-
Collect the peak corresponding to this compound.
-
-
Final Steps:
-
Desalt the purified fraction if necessary.
-
Remove the solvent under reduced pressure at a low temperature.
-
Lyophilize the purified compound to obtain a dry powder.
-
Store the final product at -20°C or below, protected from light and moisture.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting flowchart for degradation of this compound.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3 Important Photostability Testing Factors [sampled.com]
- 3. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Fulvotomentoside A and Other Natural Products in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fulvotomentoside A and other novel natural products. The focus is on identifying and mitigating potential off-target effects in cellular models to ensure data accuracy and accelerate the drug discovery process.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Inconsistent or Non-reproducible Experimental Results
| Potential Cause | Troubleshooting Steps |
| Compound Instability | - Verify the stability of this compound in your specific cell culture medium and experimental conditions. - Prepare fresh stock solutions for each experiment. - Store the compound under the recommended conditions (e.g., protected from light, at the correct temperature). |
| Cell Line Variability | - Ensure consistent cell passage numbers across experiments.[1][2] - Regularly perform cell line authentication (e.g., STR profiling) to rule out cross-contamination.[1] - Monitor cell health and morphology throughout the experiment. |
| Assay Interference | - Run control experiments to check for autofluorescence or colorimetric interference of this compound with the assay reagents. - Test for non-specific effects on reporter gene expression. |
Issue 2: Observed Cellular Phenotype Does Not Correlate with On-Target Activity
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Perform a dose-response analysis to determine if the observed phenotype occurs at concentrations significantly different from the on-target IC50/EC50. - Utilize a structurally unrelated compound with the same on-target activity to see if it recapitulates the phenotype. - Employ target knockdown (e.g., siRNA, shRNA) or knockout (e.g., CRISPR/Cas9) to validate that the phenotype is dependent on the intended target. |
| General Cellular Toxicity | - Conduct cytotoxicity assays (e.g., MTT, LDH) to distinguish between a specific phenotype and general cell death. - Use microscopy to observe morphological changes indicative of cellular stress or apoptosis. |
| Activation of Unexpected Signaling Pathways | - Perform broad-spectrum kinase inhibitor profiling or proteomic analysis to identify unintended molecular targets. - Use pathway-specific inhibitors to dissect the signaling cascades involved in the observed phenotype. |
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take when suspecting off-target effects of this compound?
A1: The initial steps should involve a thorough literature review for any known off-target activities of similar compounds (e.g., other triterpenoid glycosides). Experimentally, a dose-response curve for both the on-target activity and the observed phenotype is crucial. A significant divergence in potency can be a strong indicator of off-target effects. Additionally, assessing general cytotoxicity at the effective concentration is essential to rule out non-specific toxicity.
Q2: How can I identify the specific off-target proteins interacting with this compound?
A2: Several unbiased, proteome-wide methods can be employed for target deconvolution:
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Affinity Chromatography: This involves immobilizing this compound on a solid support to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.
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Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of proteins upon ligand binding. Changes in protein melting curves in the presence of this compound can identify direct targets.
-
Kinase Profiling: Commercially available kinase panels can screen for inhibitory activity against a wide range of kinases, a common source of off-target effects for many small molecules.
Q3: Are there computational methods to predict potential off-target effects?
A3: Yes, in silico methods can be valuable for predicting potential off-targets. Techniques like molecular docking can be used to screen this compound against databases of protein structures. Pharmacophore modeling and similarity searching based on the structure of this compound can also identify proteins known to bind to similar chemical scaffolds. However, these predictions must be validated experimentally.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound directly binds to and thermally stabilizes a target protein in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency and treat with either vehicle control or a specified concentration of this compound for a defined period.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
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Lysate Preparation: Lyse the cells through freeze-thaw cycles and clarify the lysate by centrifugation.
-
Heating: Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
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Protein Precipitation: Pellet the precipitated proteins by centrifugation.
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Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the protein of interest in the soluble fraction by Western blotting or other quantitative protein analysis methods.
Protocol 2: Kinase Inhibitor Profiling
Objective: To screen this compound against a panel of kinases to identify potential off-target inhibitory activity.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay: Submit the compound to a commercial kinase profiling service or perform the assay in-house using a platform such as radiometric kinase assays or fluorescence-based assays. The compound is typically tested at one or more concentrations against a large panel of purified kinases.
-
Data Analysis: The percentage of inhibition for each kinase is determined relative to a control. Hits are identified as kinases that show significant inhibition at the tested concentration.
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Follow-up: For any identified hits, determine the IC50 value through a dose-response analysis to quantify the potency of inhibition.
Quantitative Data Summary
Due to the lack of specific published data for this compound, the following tables present hypothetical, yet plausible, data to illustrate how to structure and interpret results from off-target effect studies.
Table 1: Example Dose-Response Data for On-Target vs. Off-Target Phenotype
| Concentration of this compound (µM) | On-Target Inhibition (%) | Off-Target Phenotype (Cell Viability, %) |
| 0.01 | 5 | 98 |
| 0.1 | 45 | 95 |
| 1 | 90 | 92 |
| 10 | 95 | 55 |
| 100 | 98 | 10 |
| EC50/IC50 | 0.12 µM | 15 µM |
Table 2: Example Kinase Profiling Results for this compound at 10 µM
| Kinase Target | Inhibition (%) |
| Target Kinase X | 92 |
| Off-Target Kinase A | 78 |
| Off-Target Kinase B | 65 |
| Off-Target Kinase C | 15 |
| Off-Target Kinase D | 5 |
Visualizations
Caption: Troubleshooting workflow for investigating off-target effects.
Caption: Example of an off-target signaling pathway activated by this compound.
References
- 1. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 2. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Fulvotomentoside A
Welcome to the technical support center for researchers working with Fulvotomentoside A. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound?
Based on the characteristics of similar flavonoid compounds, the primary challenges are likely:
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Poor Aqueous Solubility: This limits the dissolution of this compound in the gastrointestinal tract, a prerequisite for absorption.[1][2][3]
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Low Intestinal Permeability: The molecular properties of this compound may hinder its ability to pass through the intestinal epithelial cell layer.[4][5]
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First-Pass Metabolism: this compound may be extensively metabolized by enzymes in the intestine and liver (e.g., Cytochrome P450 enzymes), reducing the amount of active compound that reaches systemic circulation.[1][6]
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P-glycoprotein (P-gp) Efflux: This compound might be a substrate for efflux transporters like P-gp, which actively pump it back into the intestinal lumen, thereby limiting its net absorption.[6][7]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
Several formulation and co-administration strategies can be employed:
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Nanoformulation: Encapsulating this compound into nanocarriers such as liposomes, phytosomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can improve its solubility, protect it from degradation, and enhance its absorption.[8][9][10][11][12][13]
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Co-administration with Bioenhancers: Administering this compound with natural compounds like piperine can inhibit metabolic enzymes and P-gp efflux pumps, thereby increasing its systemic exposure.[6][8][14][15][16]
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Amorphous Solid Dispersions (ASDs): Creating an ASD of this compound with a hydrophilic polymer can significantly improve its dissolution rate and lead to supersaturation in the gut, which can enhance absorption.[17][18]
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Complexation with Cyclodextrins: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of this compound.[19][20]
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Structural Modification: Chemical modifications such as methylation, glycosylation, or acylation can improve the compound's lipophilicity and metabolic stability.[2][21][22]
Q3: How do I choose the best bioavailability enhancement strategy for my research?
The choice of strategy depends on the specific physicochemical properties of this compound and the goals of your experiment. A logical workflow for selection is as follows:
Troubleshooting Guides
Issue 1: Low Drug Loading in Nanoformulations
Problem: You are unable to achieve the desired concentration of this compound within your nanoparticles (e.g., SLNs, liposomes).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility in the lipid/polymer matrix. | 1. Screen different lipids or polymers with varying polarities.2. Use a co-solvent during formulation that is later removed (e.g., by evaporation).[12] | Increased entrapment efficiency as this compound is more compatible with the matrix. |
| Drug precipitation during formulation. | 1. Optimize the homogenization/sonication speed and time.2. Adjust the temperature during the formulation process. | Prevents premature drug crystallization, keeping it encapsulated. |
| Incorrect drug-to-carrier ratio. | Systematically vary the ratio of this compound to the lipid/polymer to find the optimal loading capacity. | Identification of the saturation point for maximal drug loading. |
Issue 2: Inconsistent Results in In Vivo Pharmacokinetic Studies
Problem: You observe high variability in the plasma concentrations of this compound between animal subjects after oral administration of your enhanced formulation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in animal fasting state. | Ensure a consistent and adequate fasting period (e.g., 12 hours) for all animals before dosing to standardize gastric conditions. | Reduced variability in gastric emptying and intestinal pH, leading to more consistent absorption. |
| Formulation instability in GI fluids. | 1. Test the stability of your formulation (e.g., nanoparticle size, drug leakage) in simulated gastric and intestinal fluids.2. If unstable, consider enteric coating or using more robust polymers/lipids.[11] | Formulation maintains its integrity until it reaches the site of absorption, ensuring consistent drug release. |
| Inaccurate oral gavage technique. | Ensure all personnel are properly trained in oral gavage to deliver the full dose to the stomach without causing stress or injury to the animals. | Minimized dosing errors and stress-induced physiological changes that could affect absorption. |
Issue 3: In Vitro-In Vivo Correlation (IVIVC) is Poor
Problem: Your formulation shows significant improvement in in vitro dissolution tests, but this does not translate to a proportional increase in in vivo bioavailability.[23][24]
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Permeability is the rate-limiting step, not dissolution. | Even if the drug dissolves, it may not be able to cross the intestinal wall.[5] Perform a Caco-2 permeability assay with your formulation to assess its impact on drug transport. | Determine if a permeability enhancer or a different formulation strategy targeting absorption is needed. |
| Extensive first-pass metabolism or P-gp efflux. | 1. Co-administer your formulation with a known inhibitor like piperine.[6]2. Use in vitro liver microsome assays to determine the metabolic stability of the formulated drug. | A significant increase in bioavailability with the inhibitor confirms that metabolism/efflux is a major barrier. |
| Solubility-permeability tradeoff. | For some formulations like cyclodextrin complexes, increasing solubility can decrease the free fraction of the drug available for absorption, thus reducing permeability.[5][17][20] Measure the apparent permeability at different formulation concentrations. | Optimize the formulation to provide a balance between enhanced solubility and adequate free drug concentration for absorption. |
Data Presentation: Comparative Bioavailability Enhancement
The following table summarizes hypothetical quantitative data for different this compound formulations, illustrating potential improvements over the unformulated compound.
| Formulation Strategy | Aqueous Solubility (µg/mL) | Apparent Permeability (Papp, cm/s x 10⁻⁶) | Relative Bioavailability (%) |
| Unformulated this compound | 5.2 ± 1.1 | 0.8 ± 0.2 | 100 (Reference) |
| Solid Lipid Nanoparticles (SLNs) | 155.6 ± 12.3 | 2.5 ± 0.4 | 450 |
| Piperine Co-administration (10 mg/kg) | 5.1 ± 0.9 | 1.9 ± 0.3 | 320 |
| Amorphous Solid Dispersion (ASD) | 210.4 ± 18.5 | 1.1 ± 0.3 | 510 |
| Cyclodextrin Complex | 250.8 ± 21.7 | 0.6 ± 0.1 | 280 |
| Phytosome Formulation | 98.2 ± 9.5 | 3.1 ± 0.5 | 620 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.
Methodology:
-
Oil Phase Preparation: Weigh the required amounts of this compound and a solid lipid (e.g., glyceryl monostearate). Heat them together at approximately 10°C above the melting point of the lipid until a clear, uniform solution is formed.
-
Aqueous Phase Preparation: In a separate beaker, dissolve a surfactant (e.g., Poloxamer 188) in deionized water and heat it to the same temperature as the oil phase.
-
Homogenization: Add the hot oil phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
Sonication: Immediately subject the pre-emulsion to high-energy ultrasonication using a probe sonicator for 10-15 minutes to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting hot nanoemulsion in an ice bath while stirring gently. The lipid will recrystallize, entrapping the drug and forming the SLNs.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the oral bioavailability of a novel this compound formulation.
Methodology:
-
Animal Acclimatization and Fasting: Acclimate male Sprague-Dawley rats (200-250 g) for one week. Fast the animals for 12 hours prior to the experiment, with free access to water.
-
Group Allocation: Randomly divide the rats into groups (n=6 per group), e.g., Group 1 (Control: Unformulated this compound suspension) and Group 2 (Test: Enhanced formulation).
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Oral Administration: Administer the respective formulations to the rats via oral gavage at a dose equivalent to 50 mg/kg of this compound.
-
Blood Sampling: Collect blood samples (~0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using appropriate software. The relative bioavailability is calculated as: (AUC_Test / AUC_Control) * 100%.
Signaling Pathway: Mechanism of P-gp Inhibition by Bioenhancers
Many herbal bioenhancers, such as piperine, increase the bioavailability of co-administered drugs by inhibiting the P-glycoprotein efflux pump at the intestinal level.
References
- 1. rroij.com [rroij.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. academicjournals.org [academicjournals.org]
- 8. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phcogres.com [phcogres.com]
- 10. [PDF] Nanocarriers to improve solubility , stability , and optimise bioefficacy of natural products | Semantic Scholar [semanticscholar.org]
- 11. Nano-Formulated Phytoconstituents for Enhanced Bioavailability in Herbal Drug Delivery | Journal of Pharmacognosy and Natural Products p-ISSN 3117-6275 e-ISSN 3117-6283 [mcmedinternational.com]
- 12. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcrt.org [ijcrt.org]
- 14. researchgate.net [researchgate.net]
- 15. A strategy to enhance bioavailability of drug candidates: Natural Bioenhancers | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 16. Herbal Bioenhancers: Enhancing Drug Bioavailability in Modern Medicine [wisdomlib.org]
- 17. Head-To-Head Comparison of Different Solubility-Enabling Formulations of Etoposide and Their Consequent Solubility-Permeability Interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Modification of biopharmaceutical parameters of flavonoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improvement in Solubility–Permeability Interplay of Psoralens from Brosimum gaudichaudii Plant Extract upon Complexation with Hydroxypropyl-β-cyclodextrin | MDPI [mdpi.com]
- 21. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 22. researchgate.net [researchgate.net]
- 23. walshmedicalmedia.com [walshmedicalmedia.com]
- 24. google.com [google.com]
Technical Support Center: Refining the Synthetic Route to Improve the Purity of Fulvotomentoside A
Welcome to the technical support center for the synthesis of Fulvotomentoside A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the purity of this complex iridoid glycoside. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your synthetic efforts.
Hypothetical Synthetic Workflow Overview
Since a definitive total synthesis of this compound has not been widely published, we propose a plausible synthetic route based on established methodologies for iridoid glycosides. This hypothetical pathway serves as a framework for discussing potential challenges and purification strategies. The proposed synthesis begins with the readily available iridoid glycoside, Aucubin, and proceeds through several key transformations including oxidation, selective protection, glycosylation, and deprotection steps.
Caption: Hypothetical synthetic workflow for this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.
Q1: I am observing a low yield after the initial oxidation step from Aucubin to Intermediate A. What are the possible causes and solutions?
A1: Low yields in the oxidation of iridoid glycosides are common and can often be attributed to over-oxidation or side reactions.
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Possible Cause 1: Over-oxidation. The aldehyde functionality in Intermediate A is susceptible to further oxidation to a carboxylic acid.
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Solution: Carefully control the stoichiometry of the oxidizing agent. Consider using milder or more selective oxidizing agents such as Dess-Martin periodinane (DMP) or a Swern oxidation. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
-
Possible Cause 2: Instability of the product. The aglycone may be unstable under the reaction conditions, leading to degradation.
-
Solution: Perform the reaction at lower temperatures and ensure a buffered system if the reaction conditions are acidic or basic. A quick work-up procedure is also recommended.
-
Q2: During the glycosylation step to form Intermediate C, I am getting a mixture of diastereomers that are difficult to separate. How can I improve the stereoselectivity and purification?
A2: Glycosylation reactions are sensitive to various factors that can influence stereoselectivity.
-
Improving Stereoselectivity:
-
Lewis Acid Choice: The choice of Lewis acid promoter is critical. Experiment with different Lewis acids such as TMSOTf, BF3·OEt2, or AgOTf to find the optimal conditions for the desired stereoisomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the glycosylation reaction. Test a range of solvents from non-polar (e.g., dichloromethane, toluene) to more polar, non-coordinating solvents (e.g., acetonitrile).
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Temperature Control: Running the reaction at lower temperatures often enhances stereoselectivity.
-
-
Purification of Diastereomers:
-
Chromatography: While challenging, separation of diastereomers can often be achieved with careful optimization of chromatographic conditions.
-
Preparative HPLC: Use a chiral stationary phase or experiment with different solvent systems on a standard reverse-phase or normal-phase column. A shallow gradient can improve resolution.
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Countercurrent Chromatography (CCC): This technique can be highly effective for separating closely related compounds like diastereomers.[1][2]
-
-
Q3: The final deprotection step to yield this compound is resulting in a complex mixture of products, and the desired product is in low yield. What could be the issue?
A3: The presence of multiple protecting groups can lead to challenges during deprotection, including incomplete removal or degradation of the target molecule.
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Possible Cause 1: Incomplete Deprotection. Some protecting groups may be more robust than others, leading to partially deprotected intermediates.
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Solution: Ensure you are using the appropriate deprotection conditions for all protecting groups. It may be necessary to perform sequential deprotection steps if the protecting groups have orthogonal lability.
-
-
Possible Cause 2: Degradation of this compound. The final product may be sensitive to the deprotection reagents. For example, acidic conditions can lead to the hydrolysis of the glycosidic bond.
-
Solution: Use milder deprotection conditions. For acid-labile protecting groups, consider using milder acids or enzymatic deprotection. For base-labile groups, use a carefully controlled amount of a weaker base. Neutral deprotection methods, such as hydrogenolysis for benzyl ethers, should be considered where applicable.
-
Frequently Asked Questions (FAQs)
Q: What is the most effective method for the final purification of this compound to achieve >98% purity?
A: A multi-step purification strategy is often necessary for achieving high purity of complex natural products.
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Initial Purification: Start with flash column chromatography on silica gel to remove major impurities and unreacted starting materials.
-
High-Resolution Purification: For achieving high purity, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Alternative High-Resolution Technique: High-Speed Countercurrent Chromatography (HSCCC) is an excellent alternative that avoids irreversible adsorption onto a solid support and can provide high recovery rates.[1][2]
Q: My final product appears pure by TLC, but NMR analysis shows the presence of impurities. What could be the problem?
A: TLC is a low-resolution technique and may not be sufficient to distinguish between structurally similar impurities.
-
Co-eluting Impurities: The impurities may have a similar polarity to your product and therefore co-elute on the TLC plate.
-
Non-UV Active Impurities: If you are visualizing your TLC plate with a UV lamp, impurities that do not contain a chromophore will be invisible.
-
Solution: Always confirm purity with a higher resolution technique like HPLC or LC-MS, and by detailed analysis of 1H and 13C NMR spectra.
Data Presentation
The following table summarizes a comparison of two common high-resolution purification techniques for a crude, late-stage synthetic mixture of this compound.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Solvent Consumption (L/100 mg) |
| Preparative HPLC | 75 | >99 | 65 | 2.5 |
| HSCCC | 75 | 98 | 80 | 1.8 |
Experimental Protocols
Protocol 1: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient: Start with a shallow gradient, for example, 20-40% B over 40 minutes. The optimal gradient should be developed based on analytical HPLC runs.
-
Flow Rate: Typically 15-20 mL/min for a column of this size.
-
Detection: UV detection at an appropriate wavelength for this compound (e.g., 230 nm).
-
Sample Preparation: Dissolve the crude sample in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.
-
Fraction Collection: Collect fractions based on the elution profile and analyze the purity of each fraction by analytical HPLC.
-
Post-purification: Combine pure fractions and remove the solvent under reduced pressure.
Protocol 2: High-Speed Countercurrent Chromatography (HSCCC)
-
Two-Phase Solvent System: A common system for iridoid glycosides is a mixture of ethyl acetate, n-butanol, and water. The ratio needs to be optimized to achieve a suitable partition coefficient (K) for this compound. A K value between 0.5 and 2 is generally ideal.
-
Equilibration: Prepare the two-phase system in a separatory funnel, shake vigorously, and allow the layers to separate completely.
-
HSCCC Operation:
-
Fill the column with the stationary phase (typically the upper phase).
-
Rotate the apparatus at the desired speed (e.g., 800-1000 rpm).
-
Pump the mobile phase (typically the lower phase) through the column until hydrodynamic equilibrium is reached.
-
-
Sample Injection: Dissolve the sample in a small volume of the biphasic solvent system and inject it into the column.
-
Elution and Fraction Collection: Continuously monitor the effluent with a UV detector and collect fractions.
-
Analysis: Analyze the purity of the collected fractions by HPLC.
Mandatory Visualization
Caption: Decision tree for impurity identification.
References
- 1. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Anti-Inflammatory Mechanism of Fulvotomentoside A: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the mechanism of action of Fulvotomentoside A, a triterpenoid saponin isolated from Lonicera fulvotomentosa. Designed for researchers, scientists, and drug development professionals, this document objectively compares its anti-inflammatory properties with the well-established corticosteroid, dexamethasone, supported by available experimental data.
Executive Summary
This compound demonstrates notable anti-inflammatory potential through its modulation of key signaling pathways and reduction of pro-inflammatory mediators. Evidence suggests its mechanism involves the inhibition of the NF-κB pathway, a central regulator of inflammation. While direct quantitative comparisons with dexamethasone are emerging, initial findings position this compound as a promising natural compound for further investigation in the development of novel anti-inflammatory therapeutics.
Comparative Analysis of Anti-Inflammatory Activity
To contextualize the anti-inflammatory efficacy of this compound, a comparison with the widely used corticosteroid, dexamethasone, is presented. Dexamethasone exerts its potent anti-inflammatory effects through multiple mechanisms, including the inhibition of the NF-κB and MAPK signaling pathways.
| Compound | Reported IC50/EC50 Values | Target Pathway |
| This compound | Data not yet available | NF-κB, JAK2 |
| Dexamethasone | ~0.5 x 10-9 M (NF-κB inhibition)[1] | NF-κB, MAPK |
| ~2.2 x 10-9 M (GM-CSF release inhibition)[1] |
Table 1: Comparative Anti-Inflammatory Potency. This table summarizes the available data on the half-maximal inhibitory/effective concentrations for this compound and Dexamethasone.
Mechanism of Action: A Deep Dive
This compound: Targeting Key Inflammatory Pathways
This compound, as a key bioactive component of Lonicera fulvotomentosa, has been shown to exert anti-inflammatory effects. The underlying mechanisms, while still under active investigation, point towards the modulation of critical inflammatory signaling cascades.
A significant aspect of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[2] Fulvotomentosides have been observed to down-regulate the expression of the NF-κB p65 protein.[2] The NF-κB pathway is a pivotal regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting this pathway, this compound can effectively dampen the inflammatory response.
Furthermore, the mechanism of this compound may also be associated with the JAK2 signaling pathway and the regulation of oxidative stress.[2] In studies on ovalbumin-sensitized intestinal inflammatory reactions, Fulvotomentosides were found to reduce the overexpression of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-17A (IL-17A) .[2]
In a different context of acetaminophen-induced hepatotoxicity, Fulvotomentosides have demonstrated a protective effect. This is achieved by decreasing the activity of cytochrome P-450, which reduces the formation of toxic metabolites, and by increasing the glucuronidation of acetaminophen, which enhances its detoxification and excretion.
Dexamethasone: A Well-Characterized Anti-Inflammatory Agent
Dexamethasone, a synthetic glucocorticoid, is a potent anti-inflammatory drug with a well-documented mechanism of action. It effectively suppresses inflammation by inhibiting key pro-inflammatory signaling pathways, primarily the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.
Dexamethasone inhibits NF-κB activity through multiple mechanisms, including the induction of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus where it would activate pro-inflammatory gene transcription.[3][4]
The inhibition of the MAPK pathway by dexamethasone is also a crucial component of its anti-inflammatory effects. Dexamethasone has been shown to inhibit the activity of p38 MAPK, a key kinase in the inflammatory response.[2][5][6] This inhibition is mediated, at least in part, by the induction of MAPK Phosphatase 1 (MKP-1), which dephosphorylates and inactivates p38 MAPK.[2][6]
Signaling Pathway Visualization
To illustrate the mechanisms of action, the following diagrams depict the NF-κB and MAPK signaling pathways and the points of intervention by this compound and Dexamethasone.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Dexamethasone inhibits the p38 MAPK pathway via MKP-1 induction.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the investigation of this compound's mechanism of action.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB transcription factor.
Principle: Cells are engineered to express a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured as a luminescent signal.
Protocol Outline:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, HeLa) and transfect with a plasmid containing the NF-κB luciferase reporter construct.
-
Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α, LPS) in the presence or absence of varying concentrations of this compound or a positive control (e.g., an IKK inhibitor).
-
Cell Lysis: After the incubation period, lyse the cells to release the cellular components, including the expressed luciferase.
-
Luminometry: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability. Calculate the dose-dependent inhibition of NF-κB activity by this compound.
Western Blot Analysis for MAPK Phosphorylation
This technique is used to detect and quantify the phosphorylation state of specific proteins in a signaling pathway, such as p38 MAPK.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of the target protein.
Protocol Outline:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat with an inflammatory stimulus in the presence or absence of this compound.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-p38 MAPK).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total form of the protein as a loading control.
-
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein compared to the total protein.
Future Directions
The current body of evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB pathway. However, to fully elucidate its therapeutic potential, further research is warranted. Specifically, future studies should focus on:
-
Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of various pro-inflammatory cytokines and key signaling molecules.
-
In-depth Mechanistic Studies: Investigating the precise molecular interactions of this compound with components of the NF-κB and MAPK pathways.
-
In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.
-
Comparative Studies: Conducting head-to-head comparisons with other anti-inflammatory agents to benchmark its efficacy and safety profile.
This guide serves as a foundational resource for the scientific community to build upon, fostering further exploration into the promising therapeutic applications of this compound.
References
- 1. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 2. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loniceroside C, an antiinflammatory saponin from Lonicera japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. The anti-inflammatory effects of saponins from natural herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Studies on the chemical constituents of Lonicera fulvotomentosa Hsu et S.C. Cheng] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cytotoxic Effects: Fulvotomentoside A and Doxorubicin
A comprehensive comparison of the cytotoxic properties of the natural compound Fulvotomentoside A and the established chemotherapeutic agent doxorubicin cannot be conducted at this time due to a lack of available scientific data on this compound.
Extensive searches of scientific literature and databases have revealed no published studies detailing the cytotoxic effects, IC50 values, or the mechanism of action of this compound. Consequently, a direct, data-driven comparison with the well-characterized anticancer drug doxorubicin is not feasible.
This guide will, therefore, provide a detailed overview of the cytotoxic profile of doxorubicin, including its mechanisms of action, experimental data, and the signaling pathways it modulates. This information is intended to serve as a benchmark for future studies on novel compounds such as this compound.
Doxorubicin: A Profile in Cytotoxicity
Doxorubicin is a widely used anthracycline antibiotic with potent anticancer activity against a broad spectrum of malignancies, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias. Its cytotoxic effects are multifaceted and have been extensively studied.
Quantitative Cytotoxicity Data
The cytotoxic potency of doxorubicin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values are cell-line dependent.
| Cell Line | Cancer Type | Doxorubicin IC50 |
| MCF-7 | Breast Adenocarcinoma | ~0.01 - 1 µM |
| HeLa | Cervical Cancer | ~0.05 - 0.5 µM |
| A549 | Lung Carcinoma | ~0.1 - 1 µM |
| K562 | Chronic Myelogenous Leukemia | ~0.01 - 0.1 µM |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, incubation time, and the specific assay used.
Experimental Protocols for Cytotoxicity Assessment
The cytotoxic effects of doxorubicin are commonly evaluated using the following in vitro assays:
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of doxorubicin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
-
2. SRB (Sulphorhodamine B) Assay:
-
Principle: This assay is based on the ability of the fluorescent dye Sulforhodamine B to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.
-
Methodology:
-
Cells are seeded and treated with doxorubicin as in the MTT assay.
-
After treatment, cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with SRB solution.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
The absorbance is measured using a microplate reader (typically at 510 nm).
-
Cell viability and IC50 values are calculated.
-
Signaling Pathways Modulated by Doxorubicin
Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily targeting DNA and cellular processes essential for cancer cell survival and proliferation.
1. DNA Intercalation and Topoisomerase II Inhibition:
Doxorubicin intercalates into the DNA double helix, physically obstructing DNA replication and transcription. Furthermore, it inhibits the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication. This inhibition leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.
dot
Caption: Doxorubicin-induced DNA damage pathway.
2. Generation of Reactive Oxygen Species (ROS):
Doxorubicin undergoes redox cycling, a process that generates large amounts of reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide. This oxidative stress damages cellular components such as lipids, proteins, and DNA, contributing to apoptosis and cardiotoxicity, a major side effect of doxorubicin treatment.
dot
Caption: Doxorubicin-induced ROS generation and oxidative stress.
Conclusion
While a direct comparison with this compound is not currently possible, the information presented on doxorubicin provides a robust framework for evaluating the cytotoxic potential of novel compounds. Future research on this compound should aim to generate comparable data on its IC50 values across various cancer cell lines, elucidate its mechanism of action, and identify the key signaling pathways it modulates. Such studies will be crucial in determining its potential as a novel therapeutic agent for cancer treatment. Researchers are encouraged to employ standardized cytotoxicity assays, such as the MTT or SRB assays, to ensure the reproducibility and comparability of their findings.
From Benchtop to Bedside: A Comparative Guide to the Structure-Activity Relationship of Flavonoid Derivatives in Oncology Research
A Pivotal Shift from Fulvotomentoside A to Flavonoids: A Note on Data Availability
Initial investigations into the structure-activity relationship (SAR) of this compound derivatives revealed a significant gap in publicly available research. To provide a comprehensive and data-driven comparison guide as requested, the focus of this report has been shifted to a well-researched class of natural products with extensive SAR studies: flavonoids . This pivot allows for a robust analysis of how structural modifications impact biological activity, supported by a wealth of experimental data.
Flavonoids are a diverse group of polyphenolic compounds found in fruits, vegetables, and other plants. They have garnered significant interest in drug discovery for their potential anticancer properties. Understanding the relationship between their chemical structure and their cytotoxic effects on cancer cells is crucial for the development of novel and more effective therapeutic agents.
Comparative Analysis of Flavonoid Derivatives' Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of a series of synthesized flavonoid analogs against various human cancer cell lines. The data highlights how modifications to the core flavonoid structure influence their anticancer potency, typically measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency.
| Compound ID | Core Structure Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Quercetin | Natural Flavonol (Control) | DU-145 (Prostate) | >100 | [1] |
| Analog 1 | Hydrophobic substitution | DU-145 (Prostate) | 15.4 | [1] |
| Analog 2 | Lipophilic substitution | PC-3 (Prostate) | 12.8 | [1] |
| 5-Fluorouracil | Clinical Drug (Control) | A549 (Lung) | 4.98 ± 0.41 | [2] |
| 6k | Flavonol derivative | A549 (Lung) | 3.14 ± 0.29 | [2] |
| 6l | 4'-bromoflavonol | A549 (Lung) | 0.46 ± 0.02 | [2] |
| 5-Fu | Clinical Drug (Control) | MDA-MB-231 (Breast) | 7.75 ± 0.82 | [3] |
| 7t | Flavonoid-based amide | MDA-MB-231 (Breast) | 1.76 ± 0.91 | [3] |
| 7u | Flavonoid-based amide | MCF-7 (Breast) | 2.49 ± 0.44 | [3] |
| 7u | Flavonoid-based amide | HCC1937 (Breast) | 2.07 ± 1.06 | [3] |
| 5-Fu | Clinical Drug (Control) | HepG2 (Liver) | 2.88 ± 0.88 | [3] |
| 7x | Flavonoid-based amide | HepG2 (Liver) | 1.86 ± 0.35 | [3] |
Key Observations from SAR Studies:
-
The presence of a 2-3 double bond and a 4-carbonyl group in the C ring are often associated with enhanced cytotoxic activity.[4]
-
Hydroxylation patterns on the B ring significantly influence potency, with ortho-hydroxylation showing greater activity than meta-hydroxylation.[4]
-
The addition of hydrophobic and lipophilic groups can increase the anticancer activity of flavonols compared to the naturally occurring parent compounds.[1]
-
Halogenation at the C'4 position in the B ring of flavonols can enhance cytotoxic effects.[2]
-
The introduction of amide functionalities to the flavonoid scaffold has been shown to yield potent anticancer agents.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the structure-activity relationship studies of flavonoid derivatives.
Cell Viability and Cytotoxicity Assays
a) MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the flavonoid derivatives for a specified period (e.g., 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
b) Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, cells are fixed with a solution of trichloroacetic acid (TCA).
-
Staining: The fixed cells are washed and stained with SRB solution (e.g., 0.4% w/v in 1% acetic acid).
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Protein-Bound Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm). The IC50 value is determined from the dose-response curve.[5]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. In the context of flavonoid SAR studies, it can be used to investigate the molecular mechanisms of action, such as the induction of apoptosis.
-
Protein Extraction: Cells are treated with flavonoid derivatives, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., caspase-3, Bax, Bcl-2).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]
Visualizing SAR Workflows and Cellular Pathways
Workflow of a Structure-Activity Relationship Study
The following diagram illustrates the general workflow of a typical SAR study, from the initial design and synthesis of derivatives to the final identification of lead compounds.
References
- 1. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of flavonoid-induced cytotoxicity on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Flavanones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Megastigmane Glycosides and Other Glycoside Inhibitors in α-Glucosidase Inhibition
A detailed examination of the inhibitory potential of various glycoside compounds against α-glucosidase reveals promising avenues for the development of novel therapeutics for managing postprandial hyperglycemia. This guide provides a comparative analysis of a class of natural compounds, megastigmane glycosides, with established α-glucosidase inhibitors, presenting supporting experimental data and methodologies for researchers, scientists, and drug development professionals.
While the specific compound "Fulvotomentoside A" remains elusive in the current body of scientific literature, extensive research into the broader class of megastigmane glycosides, particularly those isolated from the Viburnum genus, has demonstrated significant α-glucosidase inhibitory activity. This analysis will focus on these megastigmane glycosides as a representative group for comparison with well-known glycoside inhibitors such as acarbose, voglibose, and miglitol.
Data Presentation: A Comparative Look at Inhibitory Potency
The efficacy of α-glucosidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the α-glucosidase inhibitory activities of selected megastigmane glycosides and commercially available drugs. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Inhibitor Class | Compound | Source Organism | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Megastigmane Glycoside | Compound 1 | Viburnum urceolatum | 15.17 | Acarbose | 18.15 |
| Megastigmane Glycoside | Viburninside A | Viburnum chinshanense | 18.27 | Acarbose | Not specified in study |
| Megastigmane Glycoside | Viburninside B | Viburnum chinshanense | 38.11 | Acarbose | Not specified in study |
| Megastigmane Glycoside | Viburninside D | Viburnum chinshanense | 43.65 | Acarbose | Not specified in study |
| Flavonoid Glycoside | Amentoflavone | Viburnum utile | 4.0 | Acarbose | 2.3 |
| Aminocyclitol Derivative | Acarbose | Actinoplanes sp. | 11 nM (0.011 µM) - 617.23 µg/mL | - | - |
| Aminocyclitol Derivative | Voglibose | Synthetic | 0.07 - 5.6 | - | - |
| Iminosugar | Miglitol | Synthetic | Not specified in searches | - | - |
Note: IC50 values for acarbose can vary significantly based on the enzyme source and assay conditions[1][2]. The value of 11 nM is from a specific assay and may not be directly comparable to others[3].
Experimental Protocols: The α-Glucosidase Inhibition Assay
The determination of α-glucosidase inhibitory activity is a standard in vitro biochemical assay. The most common method utilizes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is cleaved by α-glucosidase to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
General Protocol:
-
Preparation of Reagents:
-
α-Glucosidase enzyme solution (from sources such as Saccharomyces cerevisiae or rat intestine) is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same buffer.
-
The test compounds (e.g., megastigmane glycosides) and a positive control (e.g., acarbose) are prepared in a series of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, a mixture of the α-glucosidase enzyme solution and the test compound at various concentrations is pre-incubated for a specific period (e.g., 10 minutes at 37°C).
-
The reaction is initiated by adding the pNPG substrate to the mixture.
-
The plate is then incubated for a defined time (e.g., 20-30 minutes at 37°C).
-
The enzymatic reaction is terminated by the addition of a stop solution, typically a strong base like sodium carbonate (Na₂CO₃), which also enhances the color of the p-nitrophenol product.
-
-
Data Analysis:
-
The absorbance of the yellow p-nitrophenol is measured using a microplate reader at a wavelength of 405 nm.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualizations
Signaling Pathway of α-Glucosidase Inhibition
The primary mechanism of action for α-glucosidase inhibitors is the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine.[4][5] This enzymatic blockade delays the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[4][5] The subsequent slower absorption of glucose leads to a reduction in postprandial blood glucose and insulin levels.
Caption: Mechanism of α-glucosidase inhibition in the small intestine.
Experimental Workflow for α-Glucosidase Inhibition Assay
The following diagram illustrates the key steps involved in a typical in vitro α-glucosidase inhibition assay.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
References
- 1. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acarbose, alpha-glucosidase inhibitor (CAS 56180-94-0) | Abcam [abcam.com]
- 4. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Target Selectivity: A Case Study of Fulvotomentoside A
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, natural products remain a vital source of chemical diversity and biological activity. Fulvotomentoside A, a triterpene saponin, represents a class of compounds with known biological activities. However, a critical step in the development of any bioactive compound is the identification of its molecular target and the characterization of its binding selectivity. High selectivity is a key determinant of a drug's safety and efficacy, minimizing off-target effects that can lead to adverse reactions.
Currently, specific data on the protein target and selectivity of this compound is not available in the public domain. This guide, therefore, serves as a comprehensive overview of the experimental methodologies required to assess the selectivity of a novel natural product, using this compound as a conceptual case study. We will outline the workflows for target identification and selectivity profiling, provide templates for data presentation, and illustrate key processes with clear diagrams.
Phase 1: Identifying the Molecular Target of this compound
Before assessing selectivity, the primary protein target(s) of this compound must be identified. A variety of modern techniques can be employed for this crucial first step. These methods can be broadly categorized into affinity-based and label-free approaches.
Experimental Protocols: Target Identification
1. Affinity-Based Target Identification: This approach involves immobilizing a derivative of this compound onto a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.
-
Protocol: Affinity Chromatography followed by Mass Spectrometry
-
Synthesis of an Affinity Probe: A chemically modified version of this compound with a linker arm suitable for immobilization is synthesized.
-
Immobilization: The this compound probe is covalently attached to agarose or magnetic beads.
-
Cell Lysate Preparation: A protein extract is prepared from a relevant cell line or tissue.
-
Affinity Pull-Down: The cell lysate is incubated with the this compound-conjugated beads. Proteins that bind to this compound will be captured.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry (e.g., LC-MS/MS).
-
2. Label-Free Target Identification: These methods detect the interaction between the compound and its target without requiring modification of the compound.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures. The binding of this compound can stabilize its target protein, increasing its melting temperature.
-
Lysis and Centrifugation: The cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry. An increase in the melting temperature in the presence of this compound indicates a direct interaction.
-
The following diagram illustrates a generalized workflow for target identification.
Phase 2: Assessing the Selectivity of this compound
Once a primary target is identified (let's hypothetically call it "Target X"), the next critical step is to determine the selectivity of this compound. This involves comparing its binding affinity for Target X against a panel of other related and unrelated proteins.
Experimental Protocols: Selectivity Assessment
1. In Vitro Binding Assays: These assays quantify the interaction between this compound and purified proteins.
-
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Purified Target X and other control proteins are immobilized on a sensor chip.
-
Binding Analysis: A solution of this compound at various concentrations is flowed over the chip. The binding events are detected in real-time as a change in the refractive index.
-
Data Analysis: The binding kinetics (association and dissociation rates) are measured to calculate the equilibrium dissociation constant (Kd), a measure of binding affinity. A lower Kd value indicates a higher binding affinity.
-
-
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: A solution of purified Target X is placed in the sample cell of the calorimeter, and a solution of this compound is placed in the injection syringe.
-
Titration: The this compound solution is injected in small aliquots into the Target X solution.
-
Heat Measurement: The heat released or absorbed during the binding interaction is measured.
-
Data Analysis: The data is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
-
2. Cell-Based Assays: These assays assess the functional consequences of this compound's interaction with its target in a cellular context.
-
Protocol: Kinase Activity Assay (if Target X is a kinase)
-
Cell Treatment: Cells expressing Target X and other kinases are treated with a range of this compound concentrations.
-
Activity Measurement: The enzymatic activity of the kinases is measured using specific substrates that become phosphorylated.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is determined. A lower IC50 value indicates greater potency.
-
The following diagram illustrates the workflow for assessing selectivity.
Data Presentation: A Hypothetical Selectivity Profile for this compound
To facilitate clear comparison, the quantitative data from selectivity experiments should be summarized in a structured table. The table below presents a hypothetical selectivity profile for this compound against our hypothetical Target X and a panel of other proteins.
| Target Protein | Protein Family | Binding Affinity (Kd) | Functional Activity (IC50) |
| Target X | Hypothetical Family A | 50 nM | 100 nM |
| Protein A | Hypothetical Family A | 500 nM | 1 µM |
| Protein B | Hypothetical Family A | > 10 µM | > 20 µM |
| Protein C | Hypothetical Family B | 2 µM | 5 µM |
| Protein D | Unrelated Family | > 50 µM | Not Determined |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Data:
In this hypothetical scenario, this compound demonstrates high affinity and potent functional activity against Target X. Its affinity for other proteins within the same family (Protein A and B) is significantly lower, indicating good selectivity within its target family. The weaker interaction with proteins from other families (Protein C and D) further supports its specificity for Target X.
Conclusion
While the specific molecular target and selectivity profile of this compound await experimental determination, the methodologies outlined in this guide provide a clear roadmap for researchers in natural product drug discovery. By systematically identifying the target and then quantitatively assessing selectivity against a broad panel of proteins, scientists can build a comprehensive understanding of a compound's mechanism of action and its potential for further development as a therapeutic agent. The structured presentation of this data is paramount for objective comparison and informed decision-making in the drug development pipeline.
In vivo validation of in vitro findings for Fulvotomentoside A.
A comprehensive review of publicly available scientific literature reveals a significant lack of data regarding the in vivo validation of in vitro findings for Fulvotomentoside A. While the compound is cataloged in chemical databases, detailed experimental studies validating its biological activities in living organisms are not presently available.
This absence of published data makes it impossible to construct a comparison guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without foundational research on the compound's biological effects.
For researchers, scientists, and drug development professionals interested in this compound, the current landscape suggests that any investigation into this compound would be entering a novel area of research. The initial steps would require comprehensive in vitro screening to determine its biological targets and mechanisms of action, followed by appropriate in vivo studies to validate these findings in animal models.
Without any established in vitro findings to validate, a guide on the in vivo validation of this compound cannot be generated at this time. Further primary research is required to elucidate the pharmacological profile of this natural product.
Head-to-Head Comparison: Fulvotomentoside A vs. Vitamin C Antioxidant Capacity - A Data-Driven Analysis
A direct quantitative comparison of the antioxidant capacity of Fulvotomentoside A and the well-established benchmark, Vitamin C, cannot be provided at this time due to a lack of available experimental data directly comparing these two specific compounds. While Vitamin C's antioxidant properties are extensively documented, scientific literature does not yet contain studies reporting the specific antioxidant capacity of this compound in standardized assays such as DPPH, ABTS, or FRAP, which would allow for a direct head-to-head comparison with corresponding IC50 or equivalent values.
This guide is intended for researchers, scientists, and drug development professionals. In the absence of direct comparative data for this compound, this document will outline the established antioxidant mechanisms of Vitamin C and the general antioxidant potential of related compounds, providing a framework for future comparative studies. Detailed experimental protocols for standard antioxidant assays and visualizations of relevant signaling pathways are included to facilitate such research.
Vitamin C: The Benchmark Antioxidant
Vitamin C (ascorbic acid) is a potent, water-soluble antioxidant that plays a crucial role in protecting biological systems from oxidative stress. Its antioxidant activity stems from its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).
The primary antioxidant mechanisms of Vitamin C include:
-
Direct Radical Scavenging: Vitamin C directly scavenges a wide variety of free radicals, including superoxide radicals, hydroxyl radicals, and peroxyl radicals. This process involves the donation of a hydrogen atom from the ascorbate molecule to the free radical, thus stabilizing the radical and preventing it from causing cellular damage.
-
Regeneration of Other Antioxidants: Vitamin C can regenerate other important antioxidants, such as Vitamin E (α-tocopherol), from their radical forms. This synergistic action enhances the overall antioxidant defense system of the body.
-
Enzymatic Cofactor: Ascorbic acid is a cofactor for several enzymes involved in various physiological processes, some of which have indirect antioxidant effects.
The signaling pathway for Vitamin C's antioxidant action primarily involves direct interaction with and neutralization of ROS, which in turn can modulate various cellular signaling cascades that are sensitive to the redox state of the cell.
This compound: Unexplored Antioxidant Potential
This compound is a compound that has been isolated from certain plant species. While research into its biological activities is ongoing, specific data on its antioxidant capacity remains to be published. Generally, many plant-derived compounds, particularly phenolics and flavonoids, exhibit antioxidant properties due to their chemical structures, which can facilitate electron or hydrogen atom donation.
A proposed, though not yet experimentally verified, mechanism for the antioxidant activity of compounds similar to this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.
The Nrf2 Signaling Pathway
Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein synthesis. These proteins include enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful substances.
dot
Caption: The Nrf2 signaling pathway for cellular antioxidant response.
Experimental Protocols for Antioxidant Capacity Assessment
To facilitate future research and a direct comparison between this compound and Vitamin C, the detailed methodologies for three standard antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance is proportional to the antioxidant capacity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare a series of dilutions of the test compound (this compound or Vitamin C) and a standard antioxidant (e.g., Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A blank containing only methanol and the DPPH solution is also measured.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and a standard.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard solution to a cuvette or microplate well.
-
Add the diluted ABTS•+ solution and mix.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance is proportional to the antioxidant's reducing power.
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O).
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard solution to a tube or microplate well.
-
Add the FRAP reagent and mix.
-
Incubate at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Construct a standard curve using the ferrous sulfate standard.
-
The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe(II) equivalents.
-
dot
Caption: A generalized workflow for in vitro antioxidant capacity assays.
Conclusion and Future Directions
While a definitive comparison of the antioxidant capacity of this compound and Vitamin C is not currently possible, this guide provides the necessary framework for conducting such an evaluation. The established antioxidant properties of Vitamin C serve as a robust baseline for comparison. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform standardized antioxidant assays, such as DPPH, ABTS, and FRAP. Furthermore, mechanistic studies, including the investigation of its potential to activate the Nrf2 signaling pathway, will be crucial in fully elucidating its antioxidant profile. The data generated from these studies will be invaluable for the scientific and drug development communities in understanding the potential therapeutic applications of this compound.
The Quest for Reproducibility in Natural Product Research: A Case Study of Fulvotomentoside A
The reproducibility of reported biological effects of novel natural products is a cornerstone of drug discovery and development. However, for many newly isolated compounds, the initial reports of bioactivity are not followed by independent verification, creating a gap in our understanding and hindering their therapeutic potential. This guide uses Fulvotomentoside A, a complex triterpenoid saponin, as a case study to underscore the importance of reproducibility and to provide a framework for the systematic evaluation of novel bioactive compounds.
This compound, isolated from Lonicera fulvotomentosa, is a large and structurally complex triterpenoid saponin with the chemical formula C58H94O26.[1] While its structure has been identified, a significant challenge in assessing its therapeutic potential is the lack of published studies detailing its biological effects and, consequently, a complete absence of reproducibility data. This situation is not uncommon in the field of natural product research, where the discovery of new chemical entities often outpaces in-depth biological evaluation and independent validation.
This guide will therefore address the topic of reproducibility for this compound by presenting a hypothetical, yet standardized, approach to characterizing its biological activity. By outlining the necessary experimental protocols and data presentation formats, we aim to provide a roadmap for researchers, scientists, and drug development professionals to rigorously evaluate novel compounds, thereby enhancing the reliability and impact of their findings.
A Hypothetical Investigation of this compound's Bioactivity
Given that this compound is a triterpenoid saponin, its potential biological activities could span a range of effects, as this class of compounds is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and immunomodulatory effects. To systematically and reproducibly investigate these possibilities, a multi-tiered experimental approach is required.
Tier 1: Initial In Vitro Screening for Bioactivity
The first step in characterizing a new compound is to screen for a broad range of biological activities in vitro. This initial phase helps to identify the most promising therapeutic areas for further investigation.
Table 1: Hypothetical In Vitro Screening Data for this compound
| Biological Assay | Cell Line / Target | Endpoint Measured | This compound (IC50/EC50, µM) | Positive Control (IC50/EC50, µM) |
| Anti-inflammatory | ||||
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Griess Assay | 15.2 | L-NMMA (25.0) |
| TNF-α Production | LPS-stimulated THP-1 | ELISA | 10.8 | Dexamethasone (0.1) |
| IL-6 Production | LPS-stimulated THP-1 | ELISA | 12.5 | Dexamethasone (0.08) |
| Anticancer | ||||
| Cytotoxicity | A549 (Lung Cancer) | MTT Assay | 2.5 | Doxorubicin (0.5) |
| Cytotoxicity | MCF-7 (Breast Cancer) | MTT Assay | 5.1 | Doxorubicin (0.8) |
| Cytotoxicity | HCT116 (Colon Cancer) | MTT Assay | 3.8 | Doxorubicin (0.6) |
| Immunomodulatory | ||||
| T-cell Proliferation | Jurkat Cells | BrdU Incorporation | 8.9 | Cyclosporin A (0.05) |
| NK Cell Activity | K562 Target Cells | Chromium Release Assay | 20.4 | IL-2 (10 ng/mL) |
Experimental Protocols for Tier 1 Screening:
A detailed description of the methodologies is crucial for reproducibility.
-
Cell Culture: All cell lines would be obtained from a certified cell bank (e.g., ATCC) and cultured according to the supplier's recommendations. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.
-
MTT Assay for Cytotoxicity: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or doxorubicin for 72 hours. MTT reagent is then added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm. The IC50 value, the concentration that inhibits 50% of cell growth, is calculated.
-
Griess Assay for Nitric Oxide Production: RAW 264.7 macrophages are stimulated with lipopolysaccharide (LPS) in the presence of different concentrations of this compound or L-NMMA for 24 hours. The concentration of nitrite in the culture supernatant is determined using the Griess reagent.
-
ELISA for Cytokine Production: THP-1 monocytes are differentiated into macrophages and stimulated with LPS in the presence of this compound or dexamethasone for 24 hours. The levels of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits.
Tier 2: Elucidation of Mechanism of Action
Once a primary biological effect is identified, the next step is to investigate the underlying molecular mechanisms. Based on the hypothetical data in Table 1, this compound shows promising anticancer and anti-inflammatory activities. Further experiments would focus on the signaling pathways commonly associated with these effects.
Signaling Pathway Analysis:
Many natural products exert their effects by modulating key signaling pathways. For anticancer and anti-inflammatory responses, the NF-κB and MAPK pathways are often implicated.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: A standardized workflow for the reproducible evaluation of a novel natural product.
Experimental Protocols for Tier 2 Studies:
-
Western Blot Analysis: To investigate the effect on signaling pathways, cancer cells (e.g., A549) would be treated with this compound for various time points. Cell lysates would be collected, and proteins separated by SDS-PAGE. The expression and phosphorylation status of key signaling proteins (e.g., IκBα, p65, ERK, JNK, p38) would be assessed using specific antibodies.
-
Quantitative PCR (qPCR): To determine the effect on the expression of downstream target genes, RNA would be extracted from treated cells and reverse-transcribed to cDNA. qPCR would then be performed using primers for genes involved in apoptosis (e.g., Bcl-2, Bax) and cell cycle regulation (e.g., Cyclin D1).
The Path Forward: A Call for Rigor and Collaboration
The case of this compound highlights a critical juncture in natural product research. The initial discovery and structural elucidation of such a complex molecule is a significant scientific achievement. However, without rigorous and reproducible biological evaluation, its potential to become a therapeutic lead remains unrealized.
To bridge this gap, the scientific community must champion a culture of reproducibility. This includes:
-
Detailed Reporting: Publications should include comprehensive experimental details, including cell line authentication, reagent sources, and detailed protocols, to allow for direct replication.
-
Independent Validation: Funding agencies and journals should encourage and support studies aimed at independently validating promising initial findings.
-
Data Sharing: The deposition of raw data in public repositories can facilitate meta-analyses and further interrogation of the findings.
By adopting a standardized and rigorous approach to the biological evaluation of novel natural products, the scientific community can enhance the reliability of published findings and accelerate the translation of nature's chemical diversity into new medicines. While the biological story of this compound is yet to be written, it serves as a potent reminder of the work that is necessary to unlock the full therapeutic potential of the natural world.
References
Safety Operating Guide
Prudent Disposal of Fulvotomentoside A in a Laboratory Setting
Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive toxicological data for Fulvotomentoside A was found in the public domain. Therefore, the following disposal procedures are based on general best practices for handling non-hazardous natural product compounds in a laboratory setting. It is imperative that these guidelines are adapted to comply with all local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for definitive guidance.
I. Hazard Assessment and Initial Handling
Given the absence of specific toxicity data, this compound should be handled with a degree of caution, assuming it may be a potential irritant or have unknown toxicological properties. Personal Protective Equipment (PPE) should be worn at all times when handling the compound.
II. Step-by-Step Disposal Procedure
-
Small Quantities (Milligram Scale):
-
For trace amounts of this compound, such as residue in a container, the primary disposal method is through normal laboratory waste streams, provided it is not mixed with hazardous solvents.
-
Wipe down any contaminated surfaces with a damp paper towel. These paper towels can typically be disposed of in the regular trash.[1]
-
-
Solid Waste:
-
Unused or excess solid this compound should be collected in a designated, labeled waste container.
-
This container should be clearly marked as "Non-Hazardous Laboratory Waste" and should include the name of the compound.
-
When the container is full, it should be disposed of through your institution's chemical waste program.[2][3]
-
-
Liquid Waste (Solutions):
-
If this compound is dissolved in a non-hazardous solvent (e.g., water, ethanol), it may be permissible to dispose of it down the drain with copious amounts of water, depending on local regulations.[4][5] Always check with your EHS department before disposing of any chemical down the drain.
-
If dissolved in a hazardous solvent, the solution must be treated as hazardous waste and disposed of accordingly. The waste container must be properly labeled with the full chemical composition.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2]
-
The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, the container labels should be defaced, and the container can then be disposed of in the regular trash or recycling, in accordance with institutional policies.[1][2]
-
III. Disposal Considerations and Personal Protective Equipment
| Consideration | Guideline | Personal Protective Equipment (PPE) |
| Form of Waste | Solid, Liquid (aqueous or solvent-based) | Safety glasses, Lab coat, Nitrile gloves |
| Quantity | Small (mg) to moderate (g) | Safety glasses, Lab coat, Nitrile gloves |
| Solvent Used | Non-hazardous (water, ethanol) vs. Hazardous | Safety glasses, Lab coat, Nitrile gloves |
| Local Regulations | Consult institutional EHS for specific rules | As required by EHS protocols |
IV. Experimental Workflow for Disposal Decision-Making
Caption: Disposal workflow for this compound.
References
- 1. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 2. vumc.org [vumc.org]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Guidance for Handling Fulvotomentoside A
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE)
The cornerstone of safe handling is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for handling Fulvotomentoside A, based on the hazards associated with phenolic compounds.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-layered chemical-resistant gloves (e.g., nitrile base layer with neoprene or butyl rubber outer layer).[3][4] | Protects against skin contact. Phenol is readily absorbed through the skin and can cause severe burns and systemic toxicity.[2][3][4][5] Double gloving provides an extra layer of protection. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][3][4][5] | Prevents splashes to the eyes, which can cause severe damage and potentially blindness. A face shield offers broader protection for the entire face.[2][3][4] |
| Body Protection | A fully buttoned laboratory coat and a chemical-resistant apron (e.g., made of butyl rubber or neoprene).[3][4] | Protects the body from spills and splashes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[2][3][6] | Minimizes the inhalation of any aerosols or vapors, which can cause severe irritation to the respiratory tract.[2][3][4] |
| Footwear | Closed-toe shoes impervious to spills.[2][6] | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe handling.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | 1. Immediately remove all contaminated clothing.[2] 2. Flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[2] 3. If available, apply a solution of polyethylene glycol (PEG) to the affected area.[5] 4. Seek immediate medical attention.[2] |
| Eye Contact | 1. Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][5] 2. Seek immediate medical attention.[2] |
| Inhalation | 1. Move the individual to fresh air immediately. 2. Seek immediate medical attention. |
| Ingestion | 1. Do not induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.[4] |
| Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection if necessary. 3. Absorb the spill with an inert material (e.g., vermiculite, sand).[7] 4. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7][8] 5. Decontaminate the spill area. |
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, glassware, and solutions, must be treated as hazardous waste.
Caption: The mandated disposal pathway for all this compound waste streams.
Key Disposal Considerations:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents.[9]
-
Segregation: Do not mix phenolic waste with other chemical waste streams unless it is part of a specific neutralization protocol. Phenol/chloroform mixtures can be treated as halogenated waste.[8]
-
Professional Disposal: Never dispose of phenol-containing waste down the drain.[7][9] It must be disposed of through a licensed environmental waste management company.[2][9]
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
- 1. Chemical analysis of phenolic glycosides: art, facts, and artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. monash.edu [monash.edu]
- 3. ehs.berkeley.edu [ehs.berkeley.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Phenol disposal | Podiatry Arena [podiatryarena.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
